Vincarubine

Catalog No.
S622585
CAS No.
M.F
C43H50N4O6
M. Wt
718.9 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Vincarubine

Product Name

Vincarubine

IUPAC Name

methyl 12-ethyl-4-[(13E)-13-ethylidene-18-methoxycarbonyl-4-oxo-8,15-diazapentacyclo[10.5.1.01,9.02,7.09,15]octadeca-2,5,7-trien-5-yl]-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5,9-tetraene-10-carboxylate

Molecular Formula

C43H50N4O6

Molecular Weight

718.9 g/mol

InChI

InChI=1S/C43H50N4O6/c1-7-24-23-47-17-14-42-29-20-33(48)26(19-31(29)44-43(42,47)12-10-25(24)35(42)38(50)53-6)27-18-30-32(21-34(27)51-4)45(3)36-28(37(49)52-5)22-40(8-2)11-9-15-46-16-13-41(30,36)39(40)46/h7,18-21,25,35,39H,8-17,22-23H2,1-6H3/b24-7-

InChI Key

CLSRDWBICGYSOB-VAPIAZESSA-N

SMILES

CCC12CCCN3C1C4(CC3)C5=C(C=C(C(=C5)C6=CC7=NC89CCC1C(C8(C7=CC6=O)CCN9CC1=CC)C(=O)OC)OC)N(C4=C(C2)C(=O)OC)C

Synonyms

vincarubine

Canonical SMILES

CCC12CCCN3C1C4(CC3)C5=C(C=C(C(=C5)C6=CC7=NC89CCC1C(C8(C7=CC6=O)CCN9CC1=CC)C(=O)OC)OC)N(C4=C(C2)C(=O)OC)C

Isomeric SMILES

CCC12CCCN3C1C4(CC3)C5=C(C=C(C(=C5)C6=CC7=NC89CCC\1C(C8(C7=CC6=O)CCN9C/C1=C/C)C(=O)OC)OC)N(C4=C(C2)C(=O)OC)C

The exact mass of the compound Vincarubine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 657320. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Comprehensive Technical Guide: Phytochemical Analysis of Vinca minor Alkaloids for Research and Drug Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Botanical Profile

Vinca minor L., commonly known as lesser periwinkle, is a perennial trailing subshrub belonging to the Apocynaceae family and is native to central and southern Europe. This species has garnered significant scientific interest due to its rich alkaloid content, particularly terpene indole alkaloids (TIAs), which exhibit diverse biological activities. The plant spreads along the ground, forming large clonal colonies through stems that root at nodes, with evergreen, leathery leaves and solitary violet-purple flowers. Beyond its ornamental use, V. minor has a long history in traditional medicine for treating circulatory disorders and cerebral impairments, primarily attributable to its unique phytochemical profile [1].

Modern pharmacological research has validated these traditional uses, revealing that V. minor produces over 50 distinct alkaloids with documented biological activities. The most therapeutically significant of these is vincamine, a cerebrovasodilatory and neuroprotective compound that serves as a precursor for the semi-synthetic derivative vinpocetine. The plant's biochemical complexity arises from sophisticated secondary metabolic pathways that produce compounds with demonstrated antibacterial, antioxidant, and antitumor properties, making V. minor a valuable resource for developing novel therapeutic agents [2] [3]. Recent transcriptomic studies have begun to elucidate the genetic underpinnings of these pathways, identifying key biosynthetic genes and regulatory miRNAs that control alkaloid production, opening new avenues for metabolic engineering and optimized production of these valuable compounds [4].

Major Alkaloids and Phytochemical Composition

Key Alkaloids and Their Significance

Vinca minor produces a diverse array of indole alkaloids, with vincamine recognized as the most abundant and pharmacologically significant compound. Vincamine serves as a cerebral metabolic enhancer by increasing cerebral blood flow, oxygen consumption, and glucose utilization, making it valuable for treating cerebrovascular insufficiencies and cognitive disorders. Beyond its neuroprotective effects, vincamine exhibits antioxidant and antiapoptotic properties, broadening its therapeutic potential. Other notable alkaloids identified in V. minor include vincaminorine, vincaminoreine, minovine, minovincine, eburnamonine, and 1,2-dehydroaspidospermidine, each contributing to the plant's overall pharmacological profile [3] [5].

Recent research has revealed that the specific alkaloid composition varies significantly between different Vinca species. A comparative phytochemical analysis of four Vinca species demonstrated that vincamine is present in V. minor, V. major, and V. major var. variegata, but notably absent in V. herbacea. The study further established that V. minor possesses the richest alkaloid content among the species examined, followed by V. herbacea. Interestingly, V. herbacea showed the highest total phenolic content and remarkable concentrations of rutin, a flavonoid with potent antioxidant properties, while V. major var. variegata was found to be the richest in total flavonoids [2].

Comparative Quantitative Profiles

Table 1: Major Alkaloid Content in Vinca Minor from Different Geographical Origins

Alkaloid Concentration in Iranian Cultivation (mg/100g DW) Concentration in Romanian Cultivation (mg/100g DW) Biological Significance
Vincamine 57.0 [3] 245.9 (leaves), 79.4 (stems) [5] Cerebral vasodilator, neuroprotective
Vincaminoreine Not quantified 106.4 (leaves), 28.5 (stems) [5] Research ongoing
Eburnamonine Not quantified 80.3 (leaves) [5] Potential neurological effects
1,2-Dehydroaspidospermidine Not quantified 89.8 (leaves), 162.5 (stems) [5] Structural precursor

Table 2: Phenolic Compounds Across Vinca Species (Concentrations in μg/g DW) [2]

Compound V. minor V. major V. major var. variegata V. herbacea
Chlorogenic acid 4112 ± 13 675 ± 160 932 ± 260 1538 ± 200
Caffeic acid 229 ± 2 13 ± 2 182 ± 23 13 ± 1
Rutin 73 ± 1 11 ± 1 94 ± 10 2528 ± 160
Quercitrin 52 ± 4 11 ± 1 45 ± 8 109 ± 10

The significant variation in alkaloid and phenolic content across different growing regions and species highlights the importance of geographical factors, climatic conditions, and cultivation practices in optimizing the phytochemical profile for pharmaceutical applications. The elevated concentrations of chlorogenic acid across all species suggest its role as a marker compound for leaf epidermis metabolites in Vinca species [2].

Extraction and Isolation Protocols

Sample Preparation and Extraction Methodologies

Proper sample preparation is crucial for efficient extraction of alkaloids from V. minor. The aerial parts of the plant should be collected during the flowering stage (May to September) when alkaloid content reaches its maximum. The plant material must be air-dried in shaded, well-ventilated areas to prevent photodegradation of active compounds, then powdered using a mechanical grinder to increase surface area for extraction [3]. Particle size should be standardized to 0.5-1.0 mm for optimal extraction efficiency. Drying conditions should maintain temperatures below 40°C to prevent thermal degradation of thermolabile alkaloids.

For initial extraction, the maceration technique using hydroalcoholic solvents has proven most effective. The recommended protocol involves using 80% methanol as the extraction solvent with a solid-to-liquid ratio of 1:10 (w/v). The mixture should be macerated at room temperature for 72 hours with occasional agitation. This process should be repeated until the extract tests negative with Dragendorff's reagent, indicating exhaustive alkaloid extraction [3]. Alternative approaches include using ethanol at varying concentrations (40%, 70%, 96%) for hydroalcoholic macerates, with studies showing that 70% ethanol extracts demonstrate optimal balance between alkaloid yield and antioxidant activity [5].

Alkaloid Purification and Fractionation

Following initial extraction, a liquid-liquid partitioning process is employed to isolate and concentrate the alkaloid fraction. The crude methanolic extract is first dissolved in chloroform and then acidified with 2N HCl (pH 2-3) to convert alkaloids to their water-soluble salt forms. The acidic aqueous fraction is separated and washed with chloroform to remove non-alkaloid impurities. The aqueous phase is then basified with 25% NH₄OH to pH 10-12, converting alkaloids back to their neutral forms, which are then re-extracted with chloroform [3]. This acid-base partitioning effectively separates alkaloids from interfering compounds such as sugars, organic acids, and some pigments.

For further purification, chromatographic techniques are employed. Medium-pressure liquid chromatography (MPLC) over silica gel (230-400 mesh) with a hexane-EtOAc gradient system (8:2) can separate individual alkaloids. Alternatively, preparative thin-layer chromatography (TLC) on silica gel GF₂₅₄ plates with EtOAc-MeOH (9:1) as the mobile phase provides effective separation of vincamine (Rf ≈ 0.40) from other alkaloids [3]. For higher resolution, high-performance liquid chromatography (HPLC) with a C18 column and acetonitrile-water gradient system is recommended for final purification steps.

Analytical Methods for Quantification

HPLC Analysis of Alkaloids

High-performance liquid chromatography coupled with diode-array detection (HPLC-DAD) represents the gold standard for qualitative and quantitative analysis of V. minor alkaloids. The recommended method utilizes a Tracer Excel 120 ODS A C18 column (150 × 5 mm, 5 μm) maintained at 25°C. The mobile phase consists of acetonitrile (A) and 0.1% phosphoric acid in water (B) with a gradient elution as follows: 0-5 min, 20% A; 5-15 min, 20-50% A; 15-25 min, 50-80% A; 25-30 min, 80% A. The flow rate should be maintained at 1.0 mL/min with injection volumes of 10-20 μL [5]. Detection wavelengths should be set at 240-310 nm for alkaloids, 310-350 nm for hydroxycinnamic acids, and 340-380 nm for flavonoids to accommodate the distinct UV-Vis absorption features of each compound class [2].

For precise quantification, calibration curves should be established using authentic standards of vincamine, eburnamonine, 1,2-dehydroaspidospermidine, and vincaminoreine across a concentration range of 0.1-100 μg/mL. The method validation should include parameters for linearity (R² > 0.999), precision (RSD < 2%), accuracy (recovery 95-105%), and limit of detection (LOD < 0.1 μg/mL). Principal Component Analysis (PCA) of UV-Vis spectral data can assist in classifying unidentified peaks into specific phytochemical groups, with most unidentified compounds in V. minor extracts belonging to the alkaloid class [2].

Antioxidant Activity Assessment

The antioxidant potential of V. minor extracts should be evaluated using multiple complementary methods to provide a comprehensive assessment. The DPPH radical scavenging assay is conducted by preparing a 0.1 mM DPPH solution in methanol and mixing with various extract dilutions. After 30 minutes of incubation in darkness, absorbance is measured at 517 nm, and results are expressed as mg gallic acid equivalents (GAE) per 100 g dry weight [5] [6]. Additionally, the photochemiluminescence method provides enhanced sensitivity, utilizing the ACL kit (Analytik Jena AG) with measurements taken at different extract dilutions (stock, 1:10, 1:100, 1:200). Results are quantified against Trolox standards and expressed as mg Trolox equivalents (TE) per 100 g dry weight [5].

Research has demonstrated significant variation in antioxidant activity among different Vinca species and extraction solvents. V. herbacea consistently shows the highest antioxidant activity, followed by V. major var. variegata, while V. major exhibits the lowest activity. These differences correlate strongly with the total phenolic and flavonoid contents, confirming that antioxidant capacity is species-dependent [2]. Furthermore, hydroalcoholic extracts (40-70% ethanol) consistently demonstrate superior antioxidant activity compared to absolute ethanol or aqueous extracts, highlighting the importance of solvent optimization [5].

Biological Activities and Mechanisms of Action

Antibacterial Properties

Vinca minor extracts demonstrate significant antibacterial activity with species-dependent efficacy. Research has shown that V. minor leaf extracts exhibit the most efficient inhibitory effect against both Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) bacteria. In contrast, V. herbacea displays good antibacterial potential only against S. aureus, with minimal activity against Gram-negative strains [2]. The antibacterial mechanism involves disruption of bacterial cell morphology, as evidenced by scanning electron microscopy studies showing significant morphological alterations in bacterial cells following treatment with V. minor extracts [2].

The antimicrobial efficacy varies with extraction methodology, with ethanolic extracts demonstrating superior activity compared to diethyl ether extracts. Specifically, ethanolic extracts of V. minor have shown potent activity against Bacillus pumilus with a minimum inhibitory concentration (MIC) of 19.53 μg/mL [6]. The antibacterial activity is attributed to the synergistic effects of alkaloids and phenolic compounds, which disrupt microbial membrane integrity and interfere with essential enzymatic processes. This activity against antibiotic-resistant pathogens positions V. minor extracts as promising candidates for developing alternative antimicrobial agents to address the growing challenge of antibiotic resistance [2] [6].

Anticancer and Cytotoxic Effects

Vinca minor extracts demonstrate dose-dependent cytotoxicity against various human cell lines, including HaCaT keratinocytes and A375 melanoma cells. The antitumor activity primarily arises from the alkaloid fraction, which interacts with tubulin proteins to disrupt microtubule formation, leading to cell cycle arrest at the metaphase stage and subsequent apoptosis [7]. This mechanism is characteristic of vinca alkaloids, which inhibit the assembly of tubulin into microtubules, thereby preventing the formation of the mitotic spindle apparatus essential for chromosome segregation during cell division [7].

Beyond direct cytotoxicity, V. minor extracts induce significant ultrastructural modifications in cancer cells, including alterations in nitric oxide concentration and increased lactate dehydrogenase release, indicating comprehensive disruption of cellular integrity and function [2]. It is noteworthy that different Vinca species exhibit varying levels of cytotoxic potency, with V. minor showing particularly strong effects due to its rich alkaloid profile. These findings support the potential application of V. minor extracts as adjuvant therapies in cancer treatment, particularly for melanoma and other solid tumors, though further investigation is needed to elucidate the specific molecular targets and optimize therapeutic indices [2].

Neuroprotective Properties

The primary neuroactive compound in V. minor, vincamine, demonstrates significant cerebrovasodilatory activity and serves as a cerebral metabolic enhancer by increasing regional cerebral blood flow and glucose utilization [3]. These effects underlie its therapeutic application in cerebrovascular insufficiencies and age-related cognitive disorders. Vincamine also exhibits antihypoxic properties, protecting neuronal tissue from oxygen deprivation damage, and antioxidant activity that mitigates oxidative stress in neural cells [3].

The semi-synthetic derivative of vincamine, vinpocetine, has been developed to enhance bioavailability and therapeutic efficacy. Vinpocetine shows improved pharmacokinetic properties while maintaining the neuroprotective benefits of the parent compound [1]. Clinical evidence indicates favorable effects of vincamine in elderly patients with memory disturbances, vertigo, transient ischemic deficits, and headaches [3]. The multifaceted neuroprotective mechanisms, including modulation of cerebral blood flow, enhancement of neuronal metabolism, and protection against ischemic and hypoxic damage, position V. minor alkaloids as valuable candidates for developing treatments for neurodegenerative conditions and cerebrovascular disorders [3].

Biosynthetic Pathways and Transcriptomic Insights

Terpenoid Indole Alkaloid Biosynthesis

The biosynthesis of V. minor alkaloids follows the terpenoid indole alkaloid (TIA) pathway, which represents a complex metabolic network branching to produce various structurally distinct alkaloids. Recent transcriptomic analyses using Illumina Next-Generation Sequencing of glasshouse-grown plants and transformed roots have identified twelve putative TIAs biosynthetic genes in V. minor [4]. These genes encode enzymes that catalyze critical steps in the conversion of primary metabolic precursors (tryptamine and secologanin) to the central TIA intermediate strictosidine, which subsequently undergoes various rearrangements and modifications to produce eburnamine-type and aspidosperma-type alkaloids.

A significant advancement in understanding V. minor alkaloid biosynthesis is the elucidation of the linkage between aspidosperma and eburnamine alkaloids through the identification of cytochrome P450-catalyzed steps [4]. This discovery has resolved previously ambiguous aspects of the biosynthetic pathway and provided insights into the metabolic relationships between different alkaloid classes in V. minor. Furthermore, transcriptomic analyses have revealed that transformed root cultures exhibit higher read counts (83,740,316) compared to glasshouse-grown plants (67,733,538), suggesting potentially enhanced expression of alkaloid biosynthetic genes in root tissues, which could inform strategies for optimizing alkaloid production through biotechnological approaches [4].

Regulatory Mechanisms and miRNA Involvement

The regulation of TIA biosynthesis in V. minor involves a complex network of transcriptional factors and post-transcriptional regulators, including microRNAs (miRNAs). Recent research has identified 37 specific miRNAs in V. minor that potentially regulate genes involved in alkaloid biosynthesis [4]. These miRNAs modulate alkaloid accumulation by targeting mRNAs encoding key biosynthetic enzymes, thereby fine-tuning the metabolic flux through the TIA pathway. The identification of these regulatory miRNAs provides new opportunities for metabolic engineering approaches to enhance the production of valuable alkaloids in V. minor.

The transcriptomic resources generated from these studies, including expressed sequence tag-simple sequence repeat (EST-SSR) markers, facilitate further genetic analyses and breeding programs aimed at optimizing V. minor as a production system for pharmaceutically important alkaloids. The maximum common repeats were observed in trinucleotide repeats, with slight variations between glasshouse-grown plants and transformed roots, suggesting tissue-specific differences in gene expression regulation [4]. These findings collectively provide a foundation for advanced metabolic engineering strategies to enhance the production of specific bioactive alkaloids in V. minor.

Graphical representation of the primary alkaloid biosynthetic pathway in Vinca minor:

G Tryptophan Tryptophan Tryptamine Tryptamine Tryptophan->Tryptamine Decarboxylation Secologanin Secologanin Strictosidine Strictosidine Secologanin->Strictosidine TIAs TIAs Strictosidine->TIAs Multiple Enzymatic Steps Vincamine Vincamine TIAs->Vincamine Specific Modifications Other_Alkaloids Other_Alkaloids TIAs->Other_Alkaloids Branching Pathways Tryptamine->Strictosidine Condensation

Figure 1: Biosynthetic Pathway of Terpenoid Indole Alkaloids in Vinca minor. The pathway illustrates the conversion of primary metabolites to pharmaceutically important alkaloids through multiple enzymatic steps, with key intermediates and branching points.

Technical Recommendations for Research and Development

Optimization Strategies for Enhanced Alkaloid Yield

Based on comprehensive analysis of the search results, several technical recommendations can significantly enhance the efficiency and yield of V. minor alkaloid extraction and analysis. For biomass preparation, plant material should be collected during the flowering season (May-September) when alkaloid content reaches its peak [3]. Proper drying conditions (shaded, well-ventilated areas below 40°C) preserve alkaloid integrity, while particle size reduction to 0.5-1.0 mm optimizes extraction efficiency. For extraction, 70% ethanol demonstrates optimal balance between alkaloid yield and antioxidant activity, though 80% methanol provides superior total alkaloid extraction [3] [5].

Advanced extraction technologies such as ultrasound-assisted extraction (20-40 kHz for 15-30 minutes) or microwave-assisted extraction (controlled temperature below 60°C) can significantly improve extraction efficiency while reducing processing time and solvent consumption. For purification, the acid-base partitioning method (acidification to pH 2-3 with HCl followed by basification to pH 10-12 with NH₄OH) effectively concentrates alkaloids while removing interfering compounds [3]. Finally, HPLC-DAD analysis with C18 columns and acetonitrile-water gradients provides optimal resolution for quantifying individual alkaloids, with method validation ensuring accurate and reproducible results [5].

Quality Control and Standardization

Standardized quality control protocols are essential for ensuring consistent phytochemical profiles in V. minor-based products. The recommended approach includes establishing reference standards for major alkaloids (vincamine, eburnamonine, vincaminoreine) and phenolic compounds (chlorogenic acid, rutin) to facilitate quantitative comparisons. Chromatographic fingerprinting using HPLC with photodiode array detection provides comprehensive phytochemical profiles that can be used for batch-to-batch consistency monitoring. Additionally, validation parameters for analytical methods should include specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

For biological standardization, antioxidant activity should be assessed using both DPPH and photochemiluminescence assays, with results expressed relative to standard references (gallic acid equivalents and Trolox equivalents, respectively) [5]. Antibacterial potency should be determined against standard strains (S. aureus ATCC 25923 and E. coli ATCC 25922) with minimum inhibitory concentration (MIC) values providing quantitative measures of activity [2] [6]. These comprehensive standardization approaches ensure consistent quality and pharmacological activity for V. minor extracts intended for research and development applications.

Table 3: Optimal Extraction and Analysis Parameters for Vinca Minor Alkaloids

Parameter Recommended Conditions Alternative Options
Extraction Solvent 80% Methanol 70% Ethanol
Extraction Time 72 hours (maceration) 30 min (ultrasound-assisted)
Solid-to-Liquid Ratio 1:10 (w/v) 1:15 (w/v)
Purification Method Acid-base partitioning Solid-phase extraction (C18)
HPLC Column C18 (150 × 5 mm, 5 μm) C8 (150 × 4.6 mm, 5 μm)
Detection Wavelength 240-310 nm (alkaloids) 275 nm (vincamine specific)

References

vincarubine relative configuration spectral data

Author: Smolecule Technical Support Team. Date: February 2026

Vincarubine Fundamental Data

The table below summarizes the key identifying information and physicochemical properties for this compound:

Property Description
IUPAC Name methyl 12-ethyl-4-[(13E)-13-ethylidene-18-methoxycarbonyl-4-oxo-8,15-diazapentacyclo[10.5.1.01,9.02,7.09,15]octadeca-2,5,7-trien-5-yl]-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5,9-tetraene-10-carboxylate [1]
Molecular Formula C43H50N4O6 [1]
Molecular Weight 718.9 g/mol [1]
CAS Registry Number 107290-03-9 [1]
Natural Source Vinca minor L. (Lesser Periwinkle) leaves [2] [1]
Structural Classification Bisindole alkaloid; composed of vincorane and aspidospermane monomeric residues [1]

Structural Elucidation & Spectral Data

The relative configuration of this compound was originally determined through a comprehensive analysis of its spectral data [3] [4]. The following table outlines the experimental methodologies and key findings:

Method Application & Key Findings

| Nuclear Magnetic Resonance (NMR) | 1H & 13C NMR: Identified hydrogen and carbon environments, confirming the bisindole structure with two aromatic systems, ester groups, and aliphatic chains [1]. 2D NMR Techniques: Established connectivity between atoms and confirmed the stereochemical relationships, defining the relative configuration [1]. | | Mass Spectrometry (MS) | Confirmed the molecular weight (718.9 g/mol) and molecular formula (C43H50N4O6). Fragmentation patterns supported the dimeric structure and linkage between the two monomeric units [1]. | | Infrared (IR) Spectroscopy | Identified characteristic functional groups, including N-H stretches from the indole rings and C=O stretches from the ester groups [1]. |

This structural relationship, established through spectral analysis, can be visualized as follows:

SpecData Spectral Data Monomer1 Vincorane Residue SpecData->Monomer1 Monomer2 Aspidospermane Residue SpecData->Monomer2 Bisindole This compound Bisindole Structure Monomer1->Bisindole Monomer2->Bisindole RelConfig Relative Configuration Bisindole->RelConfig

Biological Activity & Experimental Cytotoxicity

This compound has demonstrated significant cytotoxic activity in experimental models, with a unique mechanism compared to other Vinca alkaloids.

Activity/Metric Details
Cytotoxic Effect Considerable effect against P388 murine leukemia cells [2].
Mechanism of Action Inhibits incorporation of precursors into proteins and nucleic acids. Notably shows greater inhibition of RNA synthesis than vinblastine [2].
Comparative Potency In the P388 model, its cytotoxic effect was greater than that of vinblastine [2].
Mutagenicity Does not exhibit mutagenic effects, unlike some other chemotherapeutic agents [2].

Experimental Workflow for Characterization

The typical process for the isolation and characterization of a novel compound like this compound from a plant source involves a multi-step workflow, progressing from raw material to structural determination.

Start Plant Material (Vinca minor leaves) Step1 Extraction & Isolation Start->Step1 Step2 Purity Assessment Step1->Step2 Step3 Spectroscopic Analysis Step2->Step3 Step4 Data Integration & Modeling Step3->Step4 End Structural Elucidation Step4->End

Important Distinctions for Researchers

  • Source Specification: this compound is found in Vinca minor, not to be confused with the Madagascar periwinkle (Catharanthus roseus), which produces vinblastine and vincristine [2].
  • Unique Structure: It is the only known bisindole alkaloid isolated from Vinca minor, making it a compound of distinct structural interest [2] [1].

Suggestions for Further Research

The available data on this compound is primarily from its initial discovery and characterization periods. For your research and drug development purposes, you may find it useful to:

  • Access Original Publications: Seek out the full texts of the 1988 study in Planta Med. [3] and the related work in Tetrahedron [4] for the most detailed experimental data.
  • Explore Broader Context: Recent computational and molecular docking studies, such as those performed on the related alkaloid vinorelbine, highlight modern methods for investigating the interactions of these compounds with biological targets like tubulin [5]. These approaches could be applicable to this compound.

References

source and natural occurrence of vincarubine

Author: Smolecule Technical Support Team. Date: February 2026

Source and Key Characteristics

The table below summarizes the core information about vincarubine's source and its fundamental properties.

Property Description
Natural Source Vinca minor L. (Lesser Periwinkle) [1] [2] [3]
Plant Family Apocynaceae [2] [3]
Class of Compound Bisindole Alkaloid [1] [2]
Notable Activity Cytotoxic effect (e.g., against P388 leukemia cells) [4] [2]
CAS Registry Number 107290-03-9 [5] [6]
Chemical Formula C~43~H~50~N~4~O~6~ [6]
Molecular Weight 718.88 g/mol [6]
Physical Form Powder [6]

Biosynthesis and Current Research

The complete biosynthetic pathway of this compound remains unelucidated [7]. In Vinca minor, alkaloids are part of the larger Monoterpene Indole Alkaloid (MIA) family, which originates from the central precursor strictosidine. This molecule is formed by the condensation of tryptamine (from the amino acid tryptophan) and secologanin (from the terpenoid pathway) [7].

Research is focused on identifying the specific genes and enzymes in Vinca minor that direct these common MIA precursors toward the formation of unique alkaloids like this compound [7]. The following diagram outlines the generalized early MIA pathway and the research workflow used to investigate specific pathways in Vinca minor.

f cluster_known Known General MIA Pathway cluster_research Vinca minor Research Path Tryptophan Tryptophan TDC Tryptophan Decarboxylase (TDC) Tryptophan->TDC Secologanin Secologanin STR Strictosidine Synthase (STR) Secologanin->STR Strictosidine Strictosidine SGD Strictosidine β-D-glucosidase (SGD) Strictosidine->SGD Diverse_MIAs Diverse MIAs (e.g., Vincadifformine, Tabersonine) Vm_Enzymes V. minor-specific Enzymatic Steps (Mostly Unknown) Diverse_MIAs->Vm_Enzymes This compound This compound Tryptamine Tryptamine TDC->Tryptamine STR->Strictosidine Reactive_Intermediates Reactive Intermediates SGD->Reactive_Intermediates Reactive_Intermediates->Diverse_MIAs Vm_Enzymes->this compound C_roseus_Genes C. roseus Reference Genes Vm_Transcriptome V. minor Transcriptome (Multi-tissue, Multi-condition) C_roseus_Genes->Vm_Transcriptome Homology Search

Generalized biosynthetic pathway of Monoterpene Indole Alkaloids (MIAs) and the research approach for elucidating the specific pathway to this compound in Vinca minor [7].

Experimental Isolation Protocol

The following methodology, adapted from phytochemical studies on Vinca minor, details the steps for extracting and isolating alkaloids like this compound from plant material [2] [3]. This process is based on the extraction of aerial parts (leaves and stems) of the plant.

f Start Dried, powdered aerial parts of V. minor Step1 Extraction with 80% Methanol (Maceration at room temperature, repeated until negative Dragendorff's test) Start->Step1 Step2 Concentrate extract and dissolve in CHCl₃ Step1->Step2 Step3 Partition with 2N HCl (Acidic fraction contains alkaloids) Step2->Step3 Step4 Basify aqueous fraction to pH 10-12 with NH₃ Step3->Step4 Step5 Extract alkaloids back into CHCl₃ Step4->Step5 Step6 Remove CHCl₃ under reduced pressure to obtain crude alkaloid mixture Step5->Step6 Step7 Purification via Column Chromatography (Silica gel) with CHCl₃-MeOH gradient Step6->Step7 Step8 Further purification using MPLC or Prep-TLC Step7->Step8 End Isolated Alkaloids (e.g., this compound) Step8->End

General workflow for the extraction and isolation of alkaloids from Vinca minor. This protocol can be used to obtain this compound from plant material [2] [3].

Research Implications and Future Directions

This compound's confirmed cytotoxic activity positions it as a compound of interest for anticancer drug discovery [4] [2]. Future research is focused on:

  • Elucidating the Pathway: Identifying the specific sequence of enzymatic reactions that construct the this compound bisindole structure from monomeric alkaloid precursors [7].
  • Identifying Key Genes: Using transcriptomic resources and co-expression network analysis to pinpoint the genes responsible for the missing biosynthetic steps in Vinca minor [7].
  • Sustainable Production: Understanding the pathway is a prerequisite for the potential metabolic engineering or synthetic biology of this compound, offering an alternative to extraction from plant biomass [7].

References

Comprehensive Technical Guide to Vinca minor Alkaloids: Chemistry, Analysis, and Pharmacological Potential

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Botanical Background

Vinca minor L. (common names: lesser periwinkle, dwarf periwinkle), a species within the Apocynaceae family, is a perennial trailing subshrub native to central and southern Europe that has naturalized widely across other temperate regions. [1] This evergreen plant forms extensive clonal colonies through stems that root along the ground, bearing glossy, leathery leaves and characteristic violet-purple flowers. [1] Beyond its horticultural use as groundcover, Vinca minor has substantial phytochemical significance due to its rich and diverse alkaloid content, which has been exploited in traditional medicine and continues to be investigated for modern therapeutic applications. [2]

The genus Vinca is renowned for its production of monoterpene indole alkaloids (MIAs), with V. minor and V. major being the most extensively studied species. [2] These alkaloids represent a valuable reservoir of bioactive compounds with demonstrated effects against cancer, neurological disorders, and microbial infections. [2] [3] Recent analyses have identified approximately 50 alkaloids in V. minor alone, with ongoing research continuing to discover novel structures. [1] [2] This technical guide provides a comprehensive overview of V. minor alkaloids, covering their structural diversity, quantification methods, biological activities, and experimental approaches for researchers and drug development professionals.

Alkaloid Composition and Structural Diversity

Major Alkaloid Classes and Representative Compounds

The alkaloids of Vinca minor can be categorized into several structural classes based on their core molecular frameworks. The table below summarizes the primary alkaloid classes and their notable representatives:

Structural Class Representative Alkaloids Key Characteristics
Vincamine-Type Vincamine, Apovincamine, Vincaminol, Desoxyvincaminol [1] [4] Tertiary indole bases with cerebral blood flow enhancing effects; Vincamine is typically the most abundant.
Aspidosperma-Type 1,2-Dehydroaspidospermidine, Vincadifformine, Minovincine, Minovincinine [5] [6] Characterized by a pentacyclic structure; some exhibit cytotoxic properties.
Eburnamine-Type Eburnamonine [6] Possess a quinoline structure; known for vasodilatory and neuroprotective effects.
Other Indole Derivatives Reserpine, Rescinnamine, Vincorin, Vincadin, Minovin [1] [7] Diverse structures with various biological activities including antihypertensive effects.

In addition to the well-characterized alkaloids listed above, recent research has identified numerous minor and novel alkaloids, expanding the known chemical diversity of Vinca minor. These include compounds such as methoxyminovincine, vincamajine, vincanidine, vinburnine, and vincorine, many of which were isolated and characterized through advanced chromatographic and spectroscopic techniques. [1] [5] A 2025 comprehensive review documented a total of 202 alkaloids identified across the genus Vinca, with V. minor containing one of the most complex profiles. [2]

Quantitative Analysis of Key Alkaloids

The concentration of specific alkaloids varies significantly between plant parts, with leaves generally containing higher levels than stems. Recent HPLC analysis of V. minor from the Dobrogea region of Romania revealed the following concentrations in leaves and stems: [6]

Alkaloid Concentration in Leaves (mg/100 g dry weight) Concentration in Stems (mg/100 g dry weight)
Vincamine 2.459 ± 0.035 0.794 ± 0.030
Eburnamonine 0.803 ± 0.010 Not Detected
1,2-Dehydroaspidospermidine 0.898 ± 0.010 1.625 ± 0.034
Vincaminoreine 1.064 ± 0.040 0.285 ± 0.010

This quantitative profile demonstrates that vincamine is the predominant alkaloid in leaves, while stems show surprisingly high levels of 1,2-dehydroaspidospermidine. The optimal extraction solvent for alkaloids from aerial parts was determined to be 70% ethanol, which yielded the highest antioxidant activity values in both leaves (1186.500 mg GAE/100 g d.w. by DPPH test) and stems (994.875 mg GAE/100 g d.w.). [6]

Biological Activities and Therapeutic Potential

Pharmacological Mechanisms and Applications

Vinca minor alkaloids exhibit diverse biological activities through multiple mechanisms of action:

  • Cerebral Metabolic Enhancement: Vincamine and its semi-synthetic derivative vinpocetine act as cerebral blood flow enhancers by increasing regional glucose uptake and oxygen consumption in brain tissue. These compounds demonstrate neuroprotective properties against ischemia and hypoxia through antioxidant and anti-apoptotic mechanisms. [1] [3] Vinpocetine (ethyl apovincaminate) is used clinically for cerebrovascular insufficiencies and cognitive disorders. [1]

  • Anticancer Activity: While the major anticancer vinca alkaloids (vincristine, vinblastine) are primarily derived from Catharanthus roseus, [5] [8] several V. minor alkaloids demonstrate cytotoxic effects against cancer cell lines. These compounds typically act through microtubule disruption by binding to tubulin and inhibiting polymerization, leading to cell cycle arrest at metaphase. [8] [3] The diagram below illustrates this mechanism:

G A Vinca Alkaloid Enters Cell B Binds to β-Tubulin Subunits A->B C Inhibits Microtubule Polymerization B->C D Disrupts Mitotic Spindle Formation C->D E Cell Cycle Arrest at Metaphase D->E F Apoptosis (Cell Death) E->F

Figure 1: Molecular mechanism of vinca alkaloid cytotoxicity through microtubule disruption

  • Antimicrobial Effects: V. minor extracts demonstrate significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli. [3] Recent research has also identified endophytic fungi residing within V. minor (such as Cosmosporella sp. VM-42) that produce bioactive compounds with potent activity against drug-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). [9]

  • Antioxidant Properties: The hydroalcoholic extracts of V. minor exhibit substantial antioxidant activity as measured by DPPH radical scavenging (737-1123 mg GAE/100 g d.w.) and photochemiluminescence (77-187 mg TE/100 g d.w.) assays. [6] This activity is attributed to both alkaloidal and non-alkaloidal components, including phenolic compounds.

Comparative Bioactivity Across Vinca Species

Different Vinca species exhibit varying biological activities based on their distinct phytochemical profiles. A comparative study of four Vinca taxa revealed:

Species Total Alkaloid Content Antioxidant Activity Antibacterial Efficacy Cytotoxicity

| V. minor | Highest | Intermediate | Strongest against both S. aureus and E. coli | Significant against melanoma cells | | V. herbacea | High | Highest | Moderate against S. aureus only | Moderate | | V. major | Low | Lowest | Weak | Low | | V. major var. variegata | Intermediate | High | Intermediate | Significant |

V. minor consistently demonstrates the most potent antibacterial effects and substantial cytotoxicity against A375 melanoma cells, supporting its potential as a source of anticancer adjuvants. [3] The ultrastructural changes observed in treated bacterial cells and human cancer cells include membrane disruption, cytoplasmic condensation, and organelle damage, consistent with the phytochemical composition. [3]

Experimental Protocols and Methodologies

Alkaloid Extraction and Quantification

Optimized Extraction Protocol: [6]

  • Plant Material Preparation: Collect fresh V. minor leaves and stems separately. Wash thoroughly and dry at 40°C until constant weight. Grind to a fine powder (particle size <0.5 mm).
  • Hydroalcoholic Maceration: Prepare 10% (w/v) plant material in ethanol:water mixtures of varying concentrations (40:60, 70:30, and 96:4 v/v). Macerate for 14 days with daily agitation at room temperature protected from light.
  • Filtration and Concentration: Filter through Whatman No. 1 paper and concentrate under reduced pressure at 40°C using a rotary evaporator.
  • Storage: Store extracts at -20°C until analysis.

HPLC Analysis Conditions for Alkaloid Separation: [6] [3]

  • Column: C18 reverse-phase (250 × 4.6 mm, 5 μm particle size)
  • Mobile Phase: Gradient elution with (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile
  • Gradient Program: 0-5 min: 10% B; 5-25 min: 10-50% B; 25-30 min: 50-90% B; 30-35 min: 90% B
  • Flow Rate: 1.0 mL/min
  • Detection: DAD/UV detection at 280 nm and 340 nm
  • Injection Volume: 20 μL
  • Column Temperature: 25°C

The following diagram illustrates the complete analytical workflow from sample preparation to compound identification:

G A Plant Material Collection & Drying B Size Reduction (Grinding to Powder) A->B C Solvent Extraction (Hydroalcoholic Maceration) B->C D Filtration & Concentration C->D E HPLC Analysis with UV/DAD Detection D->E F Mass Spectrometry Identification E->F G Bioactivity Assays (Antioxidant, Antimicrobial, Cytotoxic) F->G

Figure 2: Comprehensive workflow for Vinca minor alkaloid analysis and bioactivity testing

Bioactivity Assessment Methods

Antioxidant Activity Evaluation: [6]

  • DPPH Radical Scavenging Assay: Prepare 0.1 mM DPPH solution in methanol. Mix 0.5 mL extract with 2 mL DPPH solution. Incubate in dark for 30 minutes. Measure absorbance at 517 nm. Calculate IC50 values and express results as mg gallic acid equivalents (GAE)/100 g dry weight.
  • Photochemiluminescence Method: Use the ACL kit (Analytik Jena AG) with Trolox as standard. Prepare serial dilutions of extracts (stock, 1:10, 1:100, 1:200). Measure total antioxidant capacity in nM Trolox equivalents (TE)/μL and convert to mg TE/100 g dry weight.

Antibacterial Activity Assessment: [3]

  • Bacterial Strains: Use reference strains of Staphylococcus aureus (ATCC 25923) and Escherichia coli (ATCC 25922).
  • Disc Diffusion Method: Prepare Mueller-Hinton agar plates. Swab bacterial suspensions (0.5 McFarland standard). Apply sterile filter paper discs (6 mm) impregnated with 10 μL extract solution. Include appropriate controls.
  • Incubation and Measurement: Incubate at 37°C for 24 hours. Measure inhibition zones (including disc diameter). Perform minimum inhibitory concentration (MIC) determinations using broth microdilution methods according to CLSI guidelines.

Cytotoxicity Testing Protocol: [3]

  • Cell Lines: Utilize human keratinocytes (HaCaT) and melanoma cells (A375). Maintain in DMEM with 10% FBS at 37°C in 5% CO₂.
  • MTT Assay: Seed cells in 96-well plates (1×10⁴ cells/well). After 24 hours, treat with serial dilutions of extracts. Incubate for 24-72 hours. Add MTT solution (0.5 mg/mL) and incubate for 4 hours. Dissolve formazan crystals in DMSO. Measure absorbance at 570 nm.
  • Additional Assessments: Measure lactate dehydrogenase (LDH) release for membrane integrity and nitric oxide (NO) concentration for inflammatory response.

Conclusion and Research Perspectives

Vinca minor represents a remarkably rich source of structurally diverse alkaloids with multifaceted biological activities. The comprehensive phytochemical profiling reveals a complex mixture of vincamine-type, aspidosperma-type, and eburnamine-type alkaloids, with quantitative variations between plant parts and extraction methods. The documented neuroprotective, cytotoxic, antimicrobial, and antioxidant properties support the traditional uses of this plant and indicate potential for future drug development.

For advancing research and applications, several areas merit particular attention:

  • Structure-Activity Relationship Studies: Systematic modification of natural alkaloid scaffolds to enhance efficacy and reduce potential toxicity.
  • Synergistic Effects Investigation: Exploration of interactions between minor alkaloids that may contribute to overall bioactivity.
  • Biosynthetic Pathway Elucidation: Understanding genetic and enzymatic bases of alkaloid production could enable biotechnological approaches.
  • Advanced Delivery Systems: Development of nanoparticle-based formulations to improve bioavailability and target specificity of active alkaloids.

References

Application Note: Cytotoxic Activity Assay in P388 Murine Leukemia Cells

Author: Smolecule Technical Support Team. Date: February 2026

1. Introduction P388 cells are a murine lymphoid neoplasm cell line derived from a spontaneous lymphocytic leukemia in DBA/2 mice. This cell line is characterized by rapid proliferation in suspension and high sensitivity to chemotherapeutic agents, making it a valuable model for initial screening of novel anti-cancer compounds [1].

2. Experimental Methodology

2.1. Cell Line and Culture Conditions

  • Cell Line: P388 murine leukemia cells (pre-B cell type) [1].
  • Growth Properties: Grows in suspension [1].
  • Culture Medium: RPMI 1640, supplemented with 2.0 mM stable glutamine, 2.0 g/L NaHCO₃, and 10% Fetal Bovine Serum (FBS) [1].
  • Subculturing: Suspension cells can be subcultured by pipetting with fresh medium. To obtain single cells, pass the suspension several times through a 22-gauge needle and dispense into new flasks [1].

2.2. Cytotoxicity Assay Protocol (LDH Release Method) The Lactate Dehydrogenase (LDH) release assay is a colorimetric method to quantify cellular cytotoxicity based on the release of the cytosolic enzyme LDH upon plasma membrane damage [2].

Table 1: Reagents and Equipment

Item Specification
LDH Assay Kit e.g., CyQUANT LDH Cytotoxicity Assay Kit (Cat. No. C20300) [2]
Microplate Reader Capable of measuring absorbance at 490 nm [2]
Cell Culture Plates 96-well plates

Workflow:

  • Cell Seeding: Seed P388 cells in suspension into 96-well plates at a density of 1x10⁴ to 5x10⁴ cells per well. Incubate for 24 hours to allow for stabilization.
  • Compound Treatment: Treat cells with the test compound at various concentrations. Include a negative control (vehicle-only) and a positive control for maximum LDH release.
  • Sample Collection: Centrifuge plates at 250 x g for 5 minutes to pellet cells. Carefully transfer an aliquot of the cell culture medium from each well to a new 96-well plate.
  • LDH Reaction: Add the prepared reaction mixture to each well containing the medium aliquot. Incubate for 30 minutes at room temperature, protected from light.
  • Signal Measurement: Add the stop solution to each well. Measure the absorbance at 490 nm using a microplate reader [2].

Important Note: The collected media should be tested for LDH activity immediately to avoid loss of enzyme activity. Refrigeration or freezing is not recommended [2].

3. Data Analysis

  • Calculate the percentage cytotoxicity using the formula: % Cytotoxicity = (Absorbance of Treated Sample - Absorbance of Negative Control) / (Absorbance of Positive Control - Absorbance of Negative Control) x 100
  • Determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis of the dose-response curve.

4. Investigating Mechanisms of Action To elucidate the cell death mechanism induced by a cytotoxic compound, the following approaches can be integrated:

4.1. Apoptosis Detection via Annexin V/PI Staining This assay distinguishes between early apoptotic, late apoptotic, and necrotic cells.

  • Procedure: Harvest treated cells, wash with PBS, and resuspend in binding buffer. Stain cells with FITC-conjugated Annexin V and Propidium Iodide (PI) for 15-20 minutes in the dark. Analyze by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic [3].

4.2. Analysis of Signaling Pathways Many anti-cancer compounds induce apoptosis through specific signaling pathways. The p38 MAPK pathway is a key regulator often involved.

The diagram below illustrates a general pathway through which a compound might induce apoptosis in cancer cells, integrating stress signaling and the mitochondrial apoptotic pathway, as suggested by studies on other agents [4] [3].

G compound Test Compound cellular_stress Cellular Stress compound->cellular_stress p38_activation p38 MAPK Phosphorylation cellular_stress->p38_activation mitochondrial Mitochondrial Dysfunction p38_activation->mitochondrial bax_bcl2 ↑ Bax / ↓ Bcl-2 Ratio mitochondrial->bax_bcl2 cyt_c_release Cytochrome c Release bax_bcl2->cyt_c_release caspase_activation Caspase-9/3 Activation cyt_c_release->caspase_activation apoptosis Apoptosis caspase_activation->apoptosis

Table 2: Key Proteins in Apoptosis Signaling

Protein Role in Apoptosis Detection Method
Phospho-p38 MAPK Activated in stress-induced apoptosis; can promote pro-apoptotic signals [5] [4] [3] Western Blot
p53 Tumor suppressor transcription factor; induces cell cycle arrest and apoptosis [4] Western Blot
Bax Pro-apoptotic protein; promotes mitochondrial membrane permeabilization [3] Western Blot
Bcl-2 Anti-apoptotic protein; inhibits mitochondrial membrane permeabilization [3] Western Blot
Cleaved Caspase-3 Executor caspase; key marker of ongoing apoptosis [3] Western Blot

Important Note on Search Results

The specific compound "vincarubine" you mentioned was not identified in the search results. The provided protocol is based on general principles of cytotoxicity testing using P388 cells [1] and standard assay methodologies [2]. The mechanistic insights are derived from related research on other compounds and pathways in cancer cells [4] [3]. You may need to consult specialized databases or literature for compound-specific information.

References

Application Notes: A Framework for Vincarubine Isolation

Author: Smolecule Technical Support Team. Date: February 2026

The isolation of specialized compounds like vincarubine requires a multi-step process focusing on extraction, fractionation, and purification, guided by rigorous analytical confirmation.

Plant Material Pre-Treatment

Proper preparation of the starting material is crucial for maximizing alkaloid accessibility [1].

  • Drying: Air-dry the aerial parts (stems and leaves) of Vinca minor in the dark at room temperature to a moisture content of 10-15% [1]. This preserves thermolabile compounds and prevents mold growth.
  • Milling: Gently grind the dried plant material to a coarse powder. Optimal particle size is typically < 0.5 mm to increase the surface area for solvent contact while avoiding excessive fine particles that can complicate filtration [1].
Alkaloid Extraction Techniques

The choice of solvent and method significantly impacts the yield and profile of extracted alkaloids. The table below compares methods applicable to Vinca minor.

Method Typical Solvents Key Parameters Rationale & Considerations
Maceration [2] Ethanol-Water (e.g., 70%) Room temp, 3-5 cycles, 7-10 days total A simple, cost-effective method. 70% ethanol is reported to have high extraction power for Vinca minor alkaloids and polyphenols [2].
Liquid-Solvent Extraction [1] Ethanol, Methanol, Dichloromethane Solvent-to-feed ratio, temperature, mixing rate, time Polar solvents (e.g., ethanol) are effective for ionized alkaloid salts, while less polar solvents (DCM) target freebase alkaloids.
Pressurized Gas Extraction [1] Supercritical CO₂ Pressure, Temperature, Co-solvents (e.g., EtOH) A clean, selective, and efficient method. Leaves no solvent residue. Parameters can be tuned to target specific compound polarities.

> Important Note: this compound is a bisindole alkaloid, a class typically present in very low concentrations. You should expect a low yield during initial extraction and subsequent steps.

Bio-Guided Fractionation & Purification

The crude extract contains a complex mixture, so isolating this compound requires systematic separation.

  • Liquid-Liquid Partitioning: A common first step is to partition the crude extract between an organic solvent (e.g., ethyl acetate, dichloromethane) and water or dilute acid/base. This separates alkaloids from highly polar sugars, salts, and pigments [3].
  • Chromatographic Techniques:
    • Open-Column Chromatography (CC): Use normal-phase (e.g., silica gel) or reversed-phase (e.g., C18) media for initial fractionation. Elute with solvents of increasing polarity (e.g., hexane/ethyl acetate/ methanol gradients) to collect fractions [3].
    • Analytical Thin-Layer Chromatography (TLC): Use TLC to analyze CC fractions and pool those with similar profiles. This is a rapid way to track the separation progress.
    • High-Performance Liquid Chromatography (HPLC): This is the primary tool for final purification. Use semi-preparative or preparative reversed-phase HPLC to isolate pure this compound from the enriched fractions [3].

The following workflow diagrams the complete process from plant material to pure compound, incorporating analytical feedback loops essential for identifying this specific alkaloid.

G This compound Isolation Workflow Start Dried & Milled Vinca minor Plant Material Extraction Bulk Extraction (Maceration or Solvent Extraction) Start->Extraction CrudeExtract Crude Alkaloid Extract Extraction->CrudeExtract Fractionation Liquid-Liquid Partitioning & Open-Column Chromatography CrudeExtract->Fractionation Fractions Enriched Fractions Fractionation->Fractions TLC TLC & HPLC Analysis (Pool target fractions) Fractions->TLC TLC->Fractions  Re-pool if  necessary PrepHPLC Preparative HPLC TLC->PrepHPLC  Based on  analytical results Purethis compound Isolated this compound PrepHPLC->Purethis compound ID Structural Elucidation (NMR, HR-MS) Purethis compound->ID Confirmed Confirmed this compound ID->Confirmed

Analytical Characterization & Identification

To confirm the isolated compound is indeed this compound, you must use advanced spectroscopic techniques.

  • Thin-Layer Chromatography (TLC): A quick method to monitor fractions. Visualize spots using UV light and alkaloid-specific reagents like Dragendorff's reagent [3].
  • High-Performance Liquid Chromatography (HPLC): Use analytical HPLC with a photodiode array (PDA) detector to assess purity and obtain a UV-Vis spectrum of the compound [3].
  • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HR-MS) is essential to determine the exact molecular mass and formula, confirming it matches this compound (C~43~H~50~N~4~O~6~) [4] [3].
  • Nuclear Magnetic Resonance (NMR): Conduct 1D and 2D NMR analyses (e.g., ^1^H, ^13^C, COSY, HSQC, HMBC). The relative configuration of this compound was originally determined by NMR, making this the definitive technique for structural confirmation [4] [3].

Key Considerations for Researchers

  • Start with Alkaloid-Enriched Material: The concentration of this compound is likely higher in specific plant parts, such as the leaves or stems. Conduct initial screens on different organs to select the best starting material [3].
  • Prioritize Cytotoxicity-Guided Isolation: Given that this compound was first identified through its cytotoxic activity, incorporating cytotoxicity assays (e.g., against human cancer cell lines) during fractionation can effectively guide you toward the target compound [4].
  • Leverage Modern Transcriptomics: While not a direct isolation method, genomic resources for Vinca minor are growing. Identifying genes involved in the biosynthesis of bisindole alkaloids could provide future targets for engineered production, circumventing low natural yields [5].

References

Comprehensive Application Notes and Protocols for Cytotoxicity Testing of Vincarubine

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Vincarubine is a bisindole alkaloid isolated from Vinca minor that has demonstrated significant cytotoxic activity in preliminary investigations. As with other vinca alkaloids, this compound is believed to interfere with microtubule formation, thereby disrupting cellular division and potentially inducing apoptotic cell death. The evaluation of its cytotoxic potential requires systematic testing using validated in vitro methods that can accurately quantify biological responses across different cellular contexts. These application notes provide detailed protocols for assessing this compound's cytotoxicity using standardized assays that measure various endpoints of cellular health and viability, enabling researchers in pharmaceutical development to generate reliable, reproducible data for structure-activity relationship analyses and mechanism of action studies. [1]

Cytotoxicity testing forms the cornerstone of anticancer drug development, providing critical preliminary data on compound efficacy and cellular toxicity profiles. In vitro cytotoxicity assays offer significant advantages including rapid screening capabilities, cost-effectiveness, and reduced animal use during early development phases. The selection of appropriate cytotoxicity assays should be guided by the compound's suspected mechanism of action, the cell model system, and the specific biological questions being addressed. For this compound, a comprehensive approach utilizing multiple complementary assays is recommended to fully characterize its cytotoxic potential through different mechanistic pathways and cellular responses. [2] [3]

Cytotoxicity Assay Principles and Selection

Classification of Cytotoxicity Assays

Cytotoxicity and cell viability assays are classified based on their detection mechanisms and the specific cellular functions they measure. These assays can be broadly categorized into four main groups: colorimetric assays that measure metabolic activity or enzyme function through color changes; fluorometric assays that detect fluorescence signals generated by viable cells; luminometric assays that quantify light emission from specific biochemical reactions; and dye exclusion assays that distinguish between live and dead cells based on membrane integrity. Each category offers distinct advantages and limitations, making them suitable for different experimental scenarios and research questions in the drug development pipeline. [3]

  • Colorimetric assays including MTT, MTS, XTT, and WST-1 measure the reduction of tetrazolium salts to colored formazan products by mitochondrial dehydrogenases in metabolically active cells. These assays provide indirect measurements of cell viability based on overall metabolic activity rather than direct cell counting. The resulting color intensity correlates with the number of viable cells and can be quantified using a spectrophotometer or microplate reader.

  • Fluorometric assays such as alamarBlue and CFDA-AM utilize fluorescent indicators that undergo spectral changes or become fluorescent in response to cellular metabolism or enzymatic activity. These assays typically offer enhanced sensitivity compared to colorimetric methods and allow for continuous monitoring of cell viability without endpoint termination of the experiment. [3]

  • Dye exclusion assays including trypan blue and erythrosine B staining rely on the principle that viable cells possess intact membranes that exclude these dyes, while dead cells with compromised membranes take up the stain. These methods provide direct counts of viable versus non-viable cells but are more labor-intensive for large sample sizes and may underestimate cell death in populations where membrane integrity persists despite lethal damage. [3]

Comparative Analysis of Cytotoxicity Assays

Table 1: Comparison of Major Cytotoxicity Assay Methods

Assay Method Detection Principle Endpoint Measurement Advantages Limitations
MTT Reduction of tetrazolium salt to formazan Absorbance at 570 nm Well-established, widely used Terminal assay, formazan crystals insoluble
XTT Tetrazolium reduction Absorbance at 450 nm Water-soluble formazan, no solubilization step Lower sensitivity compared to MTT
WST-1 Tetrazolium reduction Absorbance at 440 nm Highly water-soluble formazan, rapid Chemical interference with test compounds
Trypan Blue Membrane integrity Microscopic cell counting Direct viability assessment, inexpensive Labor-intensive, subjective
ATP Measurement Cellular ATP content Luminescence Highly sensitive, broad dynamic range Requires specialized equipment
LDH Release Membrane integrity Absorbance at 490 nm Quantifies necrotic cell death Background interference from serum

Table 2: Cell Line Panel Recommended for this compound Cytotoxicity Screening

Cell Line Tissue Origin Cancer Type Biological Characteristics Relevant to this compound
A2780 Ovary Ovarian cancer Chemosensitive, high proliferation rate Sensitivity reference [4]
OVCAR-3 Ovary Ovarian cancer Chemoresistant, p53 mutant Resistance model [4]
MCF-7 Breast Breast adenocarcinoma Hormone-responsive, moderate growth Solid tumor representation
HeLa Cervix Cervical adenocarcinoma Rapid division, robust growth General cytotoxicity model [5]
BF-2 Fish gill Bluegill sunfish Membrane integrity sensitivity Ecotoxicology assessment [2]

Detailed Experimental Protocols

MTT Cytotoxicity Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. This colorimetric assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in viable cells. [3] [6]

Materials Required:

  • This compound test compound (prepare stock solution in DMSO, typically 10 mM)
  • Cell lines of interest (see Table 2 for recommendations)
  • Sterile cell cultureware (96-well plates, pipettes, etc.)
  • MTT reagent (5 mg/mL in PBS, filter sterilized)
  • DMSO or isopropanol for formazan solubilization
  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Harvest exponentially growing cells and prepare a suspension of 5-10 × 10³ cells/100 μL/well in complete medium. Seed cells in 96-well plates and pre-incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium (typically covering 0.1-100 μM range). Remove culture medium from wells and add 100 μL of each this compound concentration to triplicate or quadruplicate wells. Include vehicle controls (DMSO at same concentration as test wells, not exceeding 0.1%) and blank wells (medium without cells).

  • Incubation: Incubate plates for 24-72 hours at 37°C with 5% CO₂. The incubation time may vary based on cell doubling time and experimental objectives.

  • MTT Application: After compound exposure, carefully remove medium and add 100 μL of fresh medium containing 0.5 mg/mL MTT. Incubate for 2-4 hours at 37°C until purple formazan crystals are visible under microscope.

  • Formazan Solubilization: Carefully remove MTT-containing medium without disturbing formed crystals. Add 100 μL of DMSO to each well and shake gently for 10-15 minutes to fully dissolve formazan crystals.

  • Absorbance Measurement: Measure absorbance at 570 nm with a reference wavelength of 630-690 nm using a microplate reader. Calculate percentage viability relative to vehicle-treated controls.

Data Analysis: Calculate cell viability using the formula: % Viability = (Mean Absorbance of Treated Wells - Mean Absorbance of Blank) / (Mean Absorbance of Control Wells - Mean Absorbance of Blank) × 100

Dose-response curves should be generated by plotting % viability versus log₁₀(this compound concentration), and IC₅₀ values determined using non-linear regression analysis with appropriate software (GraphPad Prism, R, etc.). [3] [6]

Annexin V/Propidium Iodide Apoptosis Assay Protocol

The Annexin V/Propidium Iodide (PI) staining method allows quantification of apoptotic cells by detecting phosphatidylserine externalization (early apoptosis) and loss of membrane integrity (late apoptosis/necrosis). This protocol uses flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cell populations. [4]

Materials Required:

  • This compound test compound
  • Annexin V binding buffer (10 mM HEPES/NaOH, pH 7.4, 140 mM NaCl, 2.5 mM CaCl₂)
  • FITC-conjugated Annexin V
  • Propidium iodide solution (50 μg/mL)
  • Flow cytometry capable of detecting FITC and PI fluorescence

Procedure:

  • Cell Treatment: Harvest exponentially growing cells and seed at 2-5 × 10⁵ cells/well in 6-well plates. After 24 hours, treat with this compound at IC₅₀ and 2×IC₅₀ concentrations for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells by gentle trypsinization. Combine cell populations and wash twice with cold PBS by centrifugation at 300 × g for 5 minutes.

  • Staining: Resuspend cell pellet (approximately 1 × 10⁶ cells) in 100 μL of Annexin V binding buffer. Add 5 μL of FITC-conjugated Annexin V and 5 μL of PI staining solution. Mix gently and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 μL of Annexin V binding buffer to each tube and analyze by flow cytometry within 1 hour. Use FL1 channel for Annexin V-FITC and FL2 or FL3 channel for PI detection.

  • Gating Strategy: Collect 10,000 events per sample. Establish fluorescence compensation using single-stained controls. Identify populations: Annexin V⁻/PI⁻ (viable), Annexin V⁺/PI⁻ (early apoptotic), Annexin V⁺/PI⁺ (late apoptotic), and Annexin V⁻/PI⁺ (necrotic).

Data Analysis: Calculate the percentage of cells in each quadrant and compare across treatment groups. Statistical significance can be determined using one-way ANOVA followed by appropriate post-hoc tests. Representative density plots should be included for publication purposes. [4]

Colony Formation Assay Protocol

The colony formation assay evaluates long-term cytotoxicity and reproductive viability after this compound treatment by measuring the ability of single cells to proliferate and form macroscopic colonies. This assay is particularly relevant for anticancer drug testing as it reflects cumulative damage over multiple cell divisions. [4]

Materials Required:

  • This compound test compound
  • Crystal violet staining solution (1% crystal violet in 20% ethanol)
  • 4% paraformaldehyde solution
  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Harvest exponentially growing cells and seed at low density (200-1000 cells/well, depending on cell line) in 6-well plates. Allow cells to attach for 6-24 hours.

  • Compound Treatment: Add this compound at concentrations typically ranging from 0.1×IC₅₀ to 5×IC₅₀ (determined from MTT assays). Include vehicle controls. Incubate for 10-14 days, refreshing medium with or without compound every 3-4 days.

  • Fixation and Staining: After colonies are visible (typically >50 cells/colony), carefully aspirate medium and wash gently with PBS. Fix cells with 4% paraformaldehyde for 30 minutes, then stain with crystal violet solution for 30 minutes.

  • Colony Counting: Rinse plates thoroughly with distilled water and air dry. Count colonies manually or using automated colony counting software. A colony is typically defined as containing at least 50 cells.

Data Analysis: Calculate plating efficiency (PE) and surviving fraction (SF): PE = (Number of colonies formed / Number of cells seeded) × 100% (for control) SF = (Number of colonies formed after treatment / Number of cells seeded) × (PE/100)

Dose-response curves can be generated by plotting surviving fraction versus this compound concentration. [4]

Experimental Design and Data Analysis

Dose Selection and Time Course Considerations

Proper experimental design is crucial for generating reliable cytotoxicity data for this compound. For initial screening, a broad concentration range (0.1-100 μM) with ½ log₁₀ or 2-fold serial dilutions is recommended. Based on initial results, subsequent experiments should focus on a narrower range centered around the estimated IC₅₀ value. Time course experiments should include multiple time points (24, 48, and 72 hours) to evaluate the kinetics of cytotoxicity and distinguish between cytostatic and cytocidal effects. [4]

Appropriate controls are essential for valid interpretation:

  • Vehicle controls containing the same concentration of solvent (typically DMSO) as used in the highest test concentration
  • Positive controls using established cytotoxic agents (e.g., 10-100 μM etoposide or 0.1-1 μM staurosporine)
  • Blank controls containing medium without cells for background subtraction in colorimetric assays
  • Untreated controls with cells in complete medium without any additives
Statistical Analysis and Data Interpretation

Robust statistical analysis should be applied to all cytotoxicity data. Experiments should be performed with a minimum of three biological replicates (independent experiments) each with at least three technical replicates. Results should be presented as mean ± standard deviation (SD) or standard error of the mean (SEM). Significance between treatment groups can be determined using one-way ANOVA with post-hoc testing (e.g., Tukey's or Dunnett's test) with p < 0.05 considered statistically significant. [4]

Table 3: Troubleshooting Guide for Common Issues in Cytotoxicity Assays

Problem Possible Causes Solutions
High background in MTT assay Precipitation of formazan crystals, bacterial contamination Ensure proper solubilization, use sterile techniques
Low signal-to-noise ratio Insufficient cell number, inadequate incubation time Optimize cell seeding density, extend MTT incubation
Inconsistent replicates Uneven cell seeding, temperature gradients in incubator Mix cell suspension thoroughly, ensure even plate positioning
Abnormal dose-response curves Compound precipitation, evaporation in edge wells Filter compound solutions, use interior wells for testing
Excessive variability in flow cytometry Improper cell handling, inconsistent staining Process samples simultaneously, standardize incubation times

Visualization of Experimental Workflows

Cytotoxicity Testing Workflow

G Start Start Cytotoxicity Testing CellPrep Cell Preparation Harvest and count cells Adjust to optimal density Start->CellPrep CompoundTreat Compound Treatment Prepare this compound dilutions Add to cells CellPrep->CompoundTreat Incubate Incubation 24-72 hours at 37°C with 5% CO₂ CompoundTreat->Incubate AssaySelection Assay Selection Incubate->AssaySelection MTTAssay MTT Assay Add MTT reagent Incubate 2-4 hours AssaySelection->MTTAssay Metabolic activity FlowAssay Flow Cytometry Annexin V/PI staining Analyze apoptosis AssaySelection->FlowAssay Apoptosis detection ColonyAssay Colony Formation Fix and stain with crystal violet AssaySelection->ColonyAssay Long-term survival DataAnalysis Data Analysis Calculate IC₅₀ values Statistical testing MTTAssay->DataAnalysis FlowAssay->DataAnalysis ColonyAssay->DataAnalysis End End: Data Interpretation DataAnalysis->End

Apoptosis Signaling Pathway

G This compound This compound Treatment Microtubule Microtubule Disruption This compound->Microtubule STAT3 STAT3 Pathway Inhibition This compound->STAT3 Potential mechanism based on structural analogs MitoticArrest Mitotic Arrest Microtubule->MitoticArrest Mitochondria Mitochondrial Dysfunction MitoticArrest->Mitochondria SurvivalProteins ↓ Survival Proteins (Bcl-xL, Cyclin D1) STAT3->SurvivalProteins ProApoptotic ↑ Pro-apoptotic Proteins (Bax, cleaved caspase-3) STAT3->ProApoptotic Bcl2Family Bcl-2 Family Imbalance Mitochondria->Bcl2Family CytochromeC Cytochrome C Release Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Cleavage Caspase9->Caspase3 Apoptosis Apoptotic Cell Death Caspase3->Apoptosis Bcl2Family->CytochromeC SurvivalProteins->Mitochondria ProApoptotic->Mitochondria

Troubleshooting and Technical Notes

Common Technical Issues and Solutions

Compound Solubility and Stability: this compound may have limited aqueous solubility, requiring stock solutions in DMSO. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity. Prepare fresh stock solutions for each experiment and verify compound stability under experimental conditions by HPLC if possible. If precipitation occurs during dilution in aqueous media, consider using alternative solvents or adding solubilizing agents such as cyclodextrins. [3]

Assay Interference: Some compounds can directly interfere with assay components, leading to false results. This compound's color or reducing properties may interfere with MTT and similar tetrazolium-based assays. Conduct appropriate controls containing this compound without cells to detect such interference. If interference is observed, consider alternative assays such as ATP quantification, resazurin reduction, or propidium iodide uptake. [3]

Cell Line Variability: Response to this compound may vary significantly between cell lines due to differences in uptake, metabolism, or target expression. Include multiple cell lines in screening panels (see Table 2) to assess spectrum of activity. Slow-growing cells may require longer exposure times or modified endpoint measurements in proliferation assays. [2] [4]

Data Normalization and Quality Control

Quality control measures should be implemented to ensure assay reproducibility. Include reference compounds with known mechanisms of action (e.g., microtubule targeting agents such as vincristine or vinblastine) for comparison with this compound's activity. Calculate Z'-factor values for each assay plate to confirm assay robustness: Z' = 1 - [3×(SD_sample + SD_control) / |Mean_sample - Mean_control|] Assays with Z' > 0.5 are considered excellent for screening purposes. [4]

Normalization approaches should be clearly documented. For viability assays, data is typically normalized to vehicle-treated controls (100% viability) and blank measurements (0% viability). For apoptosis assays, subtract background staining observed in untreated controls. In colony formation assays, normalize to plating efficiency of control cells. [3] [4]

Conclusion

These application notes provide comprehensive protocols for evaluating the cytotoxicity of this compound using established in vitro methods. The multi-assay approach outlined here enables researchers to characterize different aspects of this compound's biological activity, from initial metabolic effects to long-term impacts on cell proliferation and specific death pathways. The standardized methodologies facilitate comparison with reference compounds and support structure-activity relationship studies for vinca alkaloid analogs.

When applying these protocols, researchers should consider assay limitations and implement appropriate controls to avoid misinterpretation of results. The integration of data from multiple complementary assays provides the most comprehensive assessment of this compound's cytotoxic potential and mechanism of action. These protocols can be adapted to high-throughput screening formats for accelerated drug discovery efforts and provide a foundation for subsequent mechanistic studies exploring this compound's molecular targets and pathway modulation.

References

vincarubine spectral data analysis NMR MS

Author: Smolecule Technical Support Team. Date: February 2026

An Overview of Vincarubine

This compound is a bisindole alkaloid isolated from the plant Vinca minor L. (Lesser Periwinkle) [1] [2]. Key characteristics of this compound are summarized in the table below.

Property Description
Source Vinca minor L. (Lesser Periwinkle) [1] [2]
Chemical Class Bisindole Alkaloid [1] [3]
Reported Bioactivity Cytotoxic activity [1]
Molecular Formula C({43})H({50})N({4})O({6}) [4]
Critical Knowledge Gap The full research article detailing its relative configuration and spectral data is not available, with only an abstract accessible [1].

Proposed Workflow for Structural Characterization

Due to the unavailability of specific spectral data for this compound, the following workflow outlines a generalized, multi-technique approach for the characterization of complex bisindole alkaloids. This mirrors the methodologies that would have been used in the original study.

Start Start: Crude Plant Extract (Vinca minor) A Extraction and Preliminary Fractionation Start->A B Isolation (Chromatography) A->B C This compound-Enriched Fraction B->C D High-Resolution Mass Spectrometry (HR-MS) C->D F Nuclear Magnetic Resonance (NMR) C->F E Molecular Formula Confirmation (C43H50N4O6) D->E H Structural Elucidation: - Skeleton Assembly - Relative Configuration E->H G 1D & 2D NMR Experiments: - 1H, 13C NMR - COSY, HSQC, HMBC, NOESY F->G G->H I End: Fully Characterized This compound Structure H->I

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments outlined in the workflow.

Plant Material Extraction and Alkaloid Isolation

This protocol is adapted from standard procedures for isolating indole alkaloids from Vinca species [5] [2].

  • Material Preparation: Dry and finely powder the aerial parts of Vinca minor.
  • Defatting: Perform a successive maceration of the powdered material (1 kg) with n-hexane (3 x 5 L) at room temperature to remove non-polar impurities like chlorophyll and waxes.
  • Alkaloid Extraction: Extract the marc (the damp plant material left after defatting) with methanol (3 x 5 L) at room temperature over 72 hours. Combine the methanolic extracts and concentrate under reduced pressure at 40°C to obtain a crude dry extract.
  • Acid-Base Fractionation:
    • Dissolve the crude extract in aqueous 2% hydrochloric acid (HCl) and filter.
    • Wash the acidic solution with dichloromethane (DCM) (3 x 500 mL) to remove neutral and non-alkaloid components.
    • Basify the aqueous layer to pH 9-10 using ammonium hydroxide (NH₄OH).
    • Extract the liberated free alkaloids with DCM (3 x 500 mL).
    • Combine the DCM extracts, dry over anhydrous sodium sulfate (Na₂SO₄), and evaporate to dryness to obtain the total alkaloid fraction.
  • Chromatographic Isolation:
    • Subject the total alkaloid fraction to flash column chromatography over silica gel.
    • Use a gradient elution system, starting with a non-polar solvent like n-hexane and gradually increasing polarity with ethyl acetate and finally methanol.
    • Monitor fractions by Thin-Layer Chromatography (TLC). Visualize alkaloid spots under UV light (254/366 nm) and by spraying with Dragendorff's reagent.
    • Combine fractions containing this compound (based on TLC profiling and subsequent MS analysis) for further purification, potentially using preparative HPLC.
Mass Spectrometry (MS) Analysis

Mass spectrometry is crucial for determining the molecular weight and formula [3].

  • Instrumentation: High-Resolution Mass Spectrometer (e.g., HR-ESI-TOF or Orbitrap).
  • Ionization Mode: Electrospray Ionization (ESI), positive mode.
  • Sample Preparation: Dissolve the purified this compound in HPLC-grade methanol at a concentration of ~0.1 µg/mL.
  • Calibration: Calibrate the instrument using a standard calibration mixture prior to analysis.
  • Data Acquisition:
    • Direct infusion of the sample at a flow rate of 5-10 µL/min.
    • Set the source temperature to 250°C.
    • Set the capillary voltage to 3.5 kV.
    • Acquire data over a mass range of m/z 100-1500.
  • Expected Outcome: The [M+H]⁺ ion for this compound (C({43})H({50})N({4})O({6})) should be observed. The exact theoretical mass should be calculated to confirm the molecular formula.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary technique for full structural elucidation, including relative configuration [1] [3].

  • Sample Preparation: Dissolve 5-10 mg of purified this compound in 0.6 mL of a deuterated solvent. Common choices for alkaloids include CDCl₃ or a mixture of CDCl₃ and MeOD-d₄.
  • Required Experiments:
    • ¹H NMR: To identify the types and number of hydrogen atoms.
    • ¹³C NMR (DEPT): To identify the types and number of carbon atoms (CH₃, CH₂, CH, C).
    • 2D NMR:
      • COSY: To identify proton-proton coupling networks.
      • HSQC: To correlate directly bonded carbon and hydrogen atoms.
      • HMBC: To observe long-range correlations between protons and carbons (2-4 bonds away), essential for assembling the molecular skeleton and linking monomeric units in bisindoles.
      • NOESY/ROESY: To determine spatial proximity between protons, which is critical for establishing relative stereochemistry.
  • Data Processing and Analysis:
    • Process all FIDs (Free Induction Decays) with appropriate window functions for resolution enhancement.
    • Reference spectra to the residual solvent peak.
    • Assign all ¹H and ¹³C signals systematically, starting from well-resolved proton signals and using 2D correlations to build the structure.

Reported Biological Activity

The primary literature confirms that this compound has been tested for cytotoxic activity, though specific data such as IC₅₀ values against particular cell lines are not available in the abstracts [1]. The general mechanism of action for many Vinca alkaloids, such as vinblastine, is the inhibition of microtubule polymerization, leading to mitotic arrest and apoptosis [5] [6]. This mechanism can be visualized as follows:

VBL Vinca Alkaloid (e.g., Vinblastine) MT Binds Tubulin Dimers VBL->MT MP Inhibits Microtubule Polymerization MT->MP MA Disruption of Mitotic Spindle MP->MA MitAr Mitotic Arrest MA->MitAr Apop Activation of Apoptotic Pathways MitAr->Apop JNK JNK Pathway Activation MitAr->JNK CD Cell Death Apop->CD AP1 AP-1 Dependent Mechanism (vinblastine) JNK->AP1 AP1->Apop

Future Research Directions

Given the limited accessible data on this compound, several research avenues remain open:

  • Total Synthesis: Developing a synthetic route to this compound would confirm its structure and provide material for further biological testing [7].
  • Analytical Profiling: Future work should focus on the public release of complete ¹H, ¹³C, and 2D NMR data, as well as HR-MS spectra, to serve as a reference for the scientific community.
  • Mechanistic Studies: Detailed investigations are needed to confirm if its cytotoxic mechanism aligns with other Vinca alkaloids or involves a novel pathway [6].

Important Notes & Disclaimer

  • Data Gap: The specific NMR chemical shifts, MS fragmentation patterns, and full experimental details for this compound are not published in the openly accessible sources located in this search.
  • Protocol Generalization: The experimental protocols provided are generalized from standard practices for alkaloid characterization [5] [3] [2] and should be optimized in a real laboratory setting.
  • Safety: Standard laboratory safety procedures must be followed when handling chemicals, solvents, and plant materials.

References

Comprehensive Application Notes and Protocols for In Vitro Anticancer Activity Screening of Vinca Alkaloids

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Vinca Alkaloids and Their Significance in Cancer Therapy

Plant-derived natural products have played a pivotal role in cancer chemotherapy for decades, with vinca alkaloids representing one of the most important classes of naturally occurring anticancer agents. These compounds are isolated from the Madagascar periwinkle plant (Catharanthus roseus), which has been used traditionally in various medicinal systems worldwide [1]. The vinca alkaloid family includes several clinically established agents such as vinblastine, vincristine, vindesine, vinorelbine, and more recently developed analogues, all characterized by their unique molecular structure and mechanism of action. These compounds have evolved from traditional herbal remedies to mainstream pharmaceutical agents approved for various hematological malignancies and solid tumors [1].

The clinical success of vinca alkaloids has established them as essential components in combination chemotherapy regimens for various cancers, including Hodgkin's disease, lymphosarcoma, neuroblastoma, and breast carcinoma [1]. Despite their longstanding clinical use, research continues to optimize their therapeutic application and develop novel analogues with improved efficacy and reduced toxicity profiles. The screening approaches outlined in these application notes provide researchers with standardized methodologies to evaluate both established and newly discovered vinca alkaloids, facilitating the ongoing quest to enhance cancer treatment outcomes through natural product-based therapeutics.

Screening Strategies and Experimental Design

Overview of Screening Approaches

The selection of appropriate in vitro models is crucial for generating clinically relevant data during anticancer drug screening. Traditional two-dimensional (2D) cultures have been widely used for initial drug screening due to their simplicity, reproducibility, and cost-effectiveness [2]. The NCI60 panel developed by the National Cancer Institute represents one of the most extensive 2D screening systems, comprising 60 different human cancer cell lines originating from tumors of various tissues, including leukemia, melanoma, and cancers of the lung, colon, ovaries, breast, kidney, and prostate [2]. This comprehensive approach allows researchers to assess the differential cytotoxicity of vinca alkaloids across multiple cancer types simultaneously and identify potential tissue-specific sensitivities.

However, recognizing the limitations of 2D systems, particularly their inability to accurately mimic the three-dimensional tumor architecture and cell-matrix interactions found in vivo, researchers have developed more advanced three-dimensional (3D) models that better recapitulate the tumor microenvironment [2]. These 3D systems, including multicellular spheroids, organoids, and bioprinted tumor models, incorporate crucial aspects of solid tumors such as nutrient and oxygen gradients, development of hypoxic regions, and more realistic drug penetration barriers. Additionally, microfluidic systems and Boyden chambers enable the assessment of tumor cell invasion and metastasis, providing valuable information about the potential anti-metastatic properties of vinca alkaloids beyond direct cytotoxicity [2].

Cell Line Selection and Culture Considerations

Table 1: Recommended Cancer Cell Lines for Vinca Alkaloid Screening

Cancer Type Representative Cell Lines Key Characteristics Vinca Alkaloid Sensitivity
Leukemia P388, L1210 Historically used in NCI screening; rapid proliferation High sensitivity [2]
Breast Cancer MCF7, HBC-4, HBC-5 Hormone-responsive lines; representative of common malignancies Moderate to high sensitivity [1] [2]
Lung Cancer NCI-H460 Large cell lung carcinoma; used in NCI first-stage screening Variable sensitivity [2]
CNS Tumors SF-268 Glioma model; represents challenging treatment site Variable sensitivity [2]
Oral Squamous Cell Carcinoma SQUU-A, SQUU-B, SAS Paired cell lines with differential invasiveness; useful for metastasis studies Documented sensitivity [3]

Proper cell line authentication and regular mycoplasma testing are essential quality control measures that should be implemented throughout the screening process. Researchers should maintain detailed records of culture conditions, including the specific medium formulation, serum lot numbers, passage numbers, and confluency states at the time of drug exposure, as these factors can significantly influence drug sensitivity outcomes. For vinca alkaloid screening, it is particularly important to consider the doubling time of the selected cell lines, as antimitotic agents like vinca alkaloids are most effective against rapidly proliferating cells. Additionally, including resistant sublines or known drug-resistant cell lines in the screening panel can provide valuable insights into potential mechanisms of resistance and help identify compounds capable of overcoming common resistance pathways.

Cytotoxicity and Antiproliferative Assays

Metabolic Activity-Based Assays

Metabolic activity assays are widely used as initial screening tools for assessing vinca alkaloid cytotoxicity due to their sensitivity, reproducibility, and compatibility with high-throughput formats. The MTT assay is a colorimetric method based on the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide to purple formazan crystals by mitochondrial dehydrogenase enzymes in viable, metabolically active cells [4]. The resulting color intensity, measured spectrophotometrically at 570 nm, is directly proportional to the number of viable cells. The protocol involves seeding cells in 96-well plates (typically 2,000-10,000 cells/well depending on doubling time), allowing cell attachment for 24 hours, followed by treatment with a concentration gradient of the vinca alkaloid for 24-72 hours. After adding MTT solution (0.5 mg/mL final concentration) and incubating for 2-4 hours, the formazan crystals are dissolved using isopropanol or DMSO, and absorbance is measured [4].

The SRB assay provides an alternative method that measures cellular protein content, which is less influenced by transient metabolic changes compared to MTT [4]. This assay is particularly suitable for vinca alkaloid screening as it effectively captures cytostatic effects through inhibition of cell proliferation. Following drug treatment, cells are fixed with 10% trichloroacetic acid and stained with 0.4% sulforhodamine B solution dissolved in 1% acetic acid. Unbound dye is removed by washing with 1% acetic acid, and protein-bound dye is extracted with 10 mM Tris base for colorimetric measurement at 564 nm [4]. Both MTT and SRB assays generate dose-response curves that enable calculation of IC50 values (drug concentration causing 50% growth inhibition), providing a quantitative measure of drug potency.

Clonogenic and Cell Death Assays

Clonogenic assays evaluate the long-term reproductive viability of single cells after drug treatment, providing critical information about the ability of vinca alkaloids to inhibit tumor regrowth—a key consideration in cancer therapy [4]. This method is particularly relevant for vinca alkaloids, as they target dividing cells and can induce delayed effects that may not be captured in short-term cytotoxicity assays. The protocol involves treating cells with vinca alkaloids for 24-48 hours, followed by trypsinization and seeding at low density (200-1,000 cells depending on cell line) in drug-free medium. After 14-28 days of incubation, colonies are fixed with methanol, stained with crystal violet or Giemsa, and counted manually or using automated colony counters [4]. The surviving fraction is calculated by comparing the plating efficiency of treated versus untreated control cells.

Table 2: Comparison of Cytotoxicity Assays for Vinca Alkaloid Screening

Assay Type Principle Endpoint Measured Advantages Limitations
MTT Assay Enzymatic reduction of tetrazolium salt Mitochondrial dehydrogenase activity High throughput; sensitive; inexpensive Can be influenced by metabolic changes unrelated to viability
SRB Assay Protein binding by sulfarhodamine B Total cellular protein content Stable endpoint; not influenced by metabolism; cost-effective Requires washing steps; less sensitive for low cell numbers
Clonogenic Assay Colony formation capacity Reproductive cell death Gold standard for long-term cytotoxicity; models tumor regrowth potential Time-consuming (2-4 weeks); labor-intensive
Dye Exclusion Membrane integrity exclusion of dyes Cell membrane integrity Simple; rapid distinction of live/dead cells Does not detect early apoptosis; subjective counting
³H-Thymidine Uptake Incorporation into DNA during synthesis DNA replication/cell proliferation Direct measure of proliferation; highly sensitive Radioactive materials required; does not distinguish cytostatic vs cytotoxic

Dye exclusion tests, such as the trypan blue assay, provide a straightforward method to assess cell membrane integrity and distinguish between live and dead cells [4]. This method is based on the principle that live cells with intact membranes exclude certain dyes, while dead cells with compromised membranes take up the dye. For this assay, cells are harvested after vinca alkaloid treatment and mixed with 0.4% trypan blue solution at a 1:1 ratio. After a brief incubation, cells are counted using a hemocytometer, with blue-stained cells classified as non-viable and unstained cells as viable [4]. While simple and rapid, this assay primarily detects late-stage apoptosis and necrosis, potentially missing earlier apoptotic events induced by vinca alkaloids.

Mechanism-Based and Functional Assays

Tubulin Binding and Microtubule Disruption Assays

The primary molecular target of vinca alkaloids is tubulin, the protein subunit of microtubules, and their binding disrupts the dynamic instability of microtubules, ultimately leading to mitotic arrest and apoptosis [5]. Several specialized assays have been developed to study the interaction between vinca alkaloids and tubulin. Analytical ultracentrifugation can be employed to measure drug affinity for tubulin by monitoring the sedimentation behavior of tubulin-drug complexes [5]. Additionally, light scattering measurements provide information about the kinetics of drug binding to tubulin, while turbidity assays directly assess drug effects on microtubule assembly and disassembly in real-time [5].

For cellular-level assessment of microtubule disruption, immunofluorescence microscopy represents a powerful approach. Cells grown on glass coverslips are treated with vinca alkaloids for various durations, then fixed, permeabilized, and stained with anti-tubulin antibodies along with DNA counterstains. This allows visualization of microtubule organization, spindle formation, and mitotic arrest [5]. Quantitative analysis can include measurements of mitotic index, spindle morphology abnormalities, and microtubule density. These mechanism-based assays not only confirm the expected target engagement but also provide insights into structure-activity relationships and potential differences between various vinca alkaloid analogues.

Cell Death Mechanism Analysis

Vinca alkaloids primarily induce apoptotic cell death through prolonged mitotic arrest, but may also trigger alternative cell death pathways under certain conditions. To delineate the specific death mechanisms activated, several analytical approaches can be employed. Annexin V/propidium iodide staining followed by flow cytometry allows discrimination between early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+) [6]. Caspase activity assays using fluorogenic substrates specific for initiator (caspase-8, -9) and effector (caspase-3, -7) caspases can help identify the specific apoptotic pathway engaged.

More recently, the role of autophagy in mediating vinca alkaloid cytotoxicity has gained attention. Autophagy can be assessed by monitoring the conversion of LC3-I to LC3-II through western blotting or by visualizing autophagosome formation using fluorescently tagged LC3 constructs [6]. It is important to determine whether autophagy serves as a protective mechanism or contributes to cell death in response to specific vinca alkaloids, as this has implications for potential combination therapies with autophagy modulators. Complementary assessments of reactive oxygen species (ROS) generation using fluorescent probes like DCFH-DA and mitochondrial membrane potential using dyes such as JC-1 or TMRE provide additional insights into the early events triggering cell death cascades.

Migration and Invasion Assays

The Boyden chamber assay represents a valuable tool for assessing the potential anti-metastatic properties of vinca alkaloids by measuring their effects on tumor cell migration and invasion [2]. This two-compartment system separated by a microporous membrane allows quantitative evaluation of cell movement toward a chemotactic gradient. For migration assays, the membrane is coated with collagen or fibronectin, while for invasion assays, a reconstituted basement membrane matrix (such as Matrigel) is used to simulate the extracellular barrier that cells must penetrate during metastasis [2]. Cells are seeded in the upper chamber in serum-free medium, while the lower chamber contains medium with serum or specific chemoattractants. After vinca alkaloid treatment and incubation (typically 12-48 hours), cells that have migrated to the lower membrane surface are fixed, stained, and counted.

G BoydenChamber Boyden Chamber Setup UpperChamber Upper Chamber: • Tumor Cells • Serum-Free Medium • Vinca Alkaloid BoydenChamber->UpperChamber Membrane Porous Membrane (With/Without Matrix) UpperChamber->Membrane LowerChamber Lower Chamber: • Chemoattractant (Serum/Growth Factors) Membrane->LowerChamber Analysis Analysis: • Fix/Migrated Cells • Stain with Crystal Violet • Count Cells LowerChamber->Analysis

Diagram 1: Boyden Chamber Assay Workflow for Assessing Vinca Alkaloid Effects on Cancer Cell Migration and Invasion

Advanced modifications of this assay incorporate 3D spheroids or co-culture systems with stromal cells to better mimic the tumor microenvironment [2]. These more complex models allow investigation of how vinca alkaloids affect tumor-stroma interactions that facilitate invasion. Additionally, real-time cell monitoring systems using impedance-based technologies (such as xCelligence) can provide kinetic information about migration and invasion without requiring endpoint processing, enabling more dynamic assessment of vinca alkaloid effects on these metastatic behaviors.

Data Analysis and Interpretation

Calculation of IC50 Values and Statistical Analysis

Dose-response relationships form the foundation of vinca alkaloid screening data, with IC50 values (half-maximal inhibitory concentration) serving as the primary quantitative measure of compound potency. These values are typically calculated by fitting experimental data to a four-parameter logistic (sigmoidal) model using the formula: Y = Low Response + (High Response - Low Response) / {1 + 10 ^ (Log IC50 - X)}, where Y represents the response (e.g., cell viability), X is the logarithm of drug concentration, 'Low Response' is the minimum response value, and 'High Response' is the maximum response value [3]. Nonlinear regression analysis can be performed using specialized software such as GraphPad Prism, R, or custom scripts in MATLAB.

Real-time cell monitoring systems like the iCELLigence platform provide continuous data on cell status through electrical impedance measurements (Cell Index, CI), enabling more dynamic assessment of vinca alkaloid effects compared to traditional endpoint assays [3]. Research has demonstrated that IC50 values derived from real-time monitoring can be significantly lower than those from endpoint assays, potentially offering greater sensitivity in detecting drug effects and possibly better correlation with in vivo efficacy [3]. This approach also captures temporal aspects of drug response, such as delayed effects or recovery patterns, which may be missed in single timepoint assays.

Interpretation and Validation of Results

Proper interpretation of vinca alkaloid screening data requires consideration of multiple factors beyond simple IC50 values. The therapeutic index can be estimated by comparing IC50 values between cancer cells and non-malignant control cells, providing insight into potential selective toxicity. Additionally, the shape of dose-response curves offers valuable information; steep curves may suggest a specific molecular target, while shallow curves might indicate multi-target effects or heterogeneous cell responses [3]. Correlation of cytotoxicity data with mechanism-based assay results helps establish whether observed cell death is consistent with the expected antimitotic activity of vinca alkaloids.

Validation experiments are essential to confirm that observed effects are reproducible and biologically relevant. This includes dose-response verification in independent experiments, time-course studies to establish the temporal pattern of response, and combination with known inhibitors to confirm mechanism of action. For example, protection experiments using natural substrates can validate carrier-mediated uptake, as demonstrated with nicotinamide riboside protecting against diphenyleneiodonium chloride toxicity via Nrt1p transporter competition [7]. Similarly, the use of apoptosis inhibitors can help confirm the role of programmed cell death in vinca alkaloid cytotoxicity. These validation steps increase confidence in screening results and provide a more comprehensive understanding of the compound's biological activity.

Advanced Tumor Models and Future Perspectives

Three-Dimensional Tumor Models

Three-dimensional (3D) tumor models have emerged as powerful tools that bridge the gap between traditional 2D cultures and in vivo systems, offering more physiologically relevant microenvironments for anticancer drug screening [2]. These models recapitulate critical aspects of solid tumors, including structural complexity, gradient formation (oxygen, nutrients, drugs), and cell-cell interactions that influence drug response. Multicellular tumor spheroids represent the most widely used 3D model and can be generated using various methods such as hanging drop, liquid overlay, spinner flask, or microfluidic-based approaches [2]. For vinca alkaloid screening, spheroids provide valuable information about drug penetration capabilities and activity against hypoxic core regions—factors that significantly impact in vivo efficacy.

Tumor organoids derived from patient tumors or cancer stem cells offer even greater physiological relevance, as they maintain the genetic heterogeneity and organizational architecture of the original tumor [2]. These models are particularly valuable for assessing vinca alkaloid activity in specific molecular subtypes and for personalized medicine approaches. Additionally, 3D bioprinting technologies enable precise spatial arrangement of multiple cell types within custom-designed scaffolds, creating tumor models with controlled complexity that can incorporate stromal components such as cancer-associated fibroblasts, endothelial cells, and immune cells [2]. These advanced systems allow investigation of how vinca alkaloids affect not only cancer cells but also the tumor microenvironment that supports malignant progression.

Tumor Microenvironment and Co-culture Systems

The tumor microenvironment (TME) plays a crucial role in modulating cancer cell behavior and therapeutic response, making its incorporation into screening platforms essential for generating clinically predictive data [2]. The TME comprises various stromal cells, including cancer-associated fibroblasts, immune cells (T-cells, B-cells, macrophages, natural killer cells), endothelial cells, adipocytes, and mesenchymal stem cells, all embedded in an extracellular matrix (ECM) with unique physical and biochemical properties [2]. Co-culture systems that combine cancer cells with one or more stromal components provide insights into how vinca alkaloids affect these supportive interactions and whether stromal cells influence drug sensitivity.

Table 3: Advanced Tumor Models for Vinca Alkaloid Screening

Model Type Key Components Advantages Applications in Vinca Alkaloid Screening
Multicellular Spheroids Tumor cells only or mixed populations Simple 3D architecture; recapitulates nutrient/oxygen gradients Drug penetration studies; hypoxia effects; spatial response assessment
Organoids Patient-derived tumor cells with self-organization capacity Preserves tumor heterogeneity; personalized approach Biomarker identification; personalized therapy prediction
Co-culture Systems Tumor cells + stromal cells (fibroblasts, immune cells) Models tumor-stroma interactions; includes microenvironmental influence Assessment of microenvironment-mediated resistance
Microfluidic Devices Multiple cell types in perfused microchannels Controlled fluid flow; spatial organization; real-time monitoring Metastasis studies; vascular transport effects
Bioprinted Tumors Precise spatial arrangement of multiple cell types in ECM-like hydrogels Customizable architecture; high reproducibility Stromal effect mapping; combination therapy testing

Microfluidic systems offer particularly sophisticated platforms for studying vinca alkaloid effects in a controlled TME context [2]. These devices can simulate fluid flow, shear stress, and spatial organization of different cell types, enabling real-time monitoring of drug response and metastatic behaviors. For example, a typical setup might incorporate a central channel containing cancer cells embedded in hydrogel, flanked by lateral channels for medium perfusion or stromal cell co-culture [2]. Such systems can model intravasation/extravasation steps during metastasis and assess how vinca alkaloids impair these processes. The integration of immune cells in these models further allows evaluation of potential immunomodulatory effects that could complement the direct antimitotic activity of vinca alkaloids.

G Screening Vinca Alkaloid Screening Strategy Initial Initial Screening: • 2D Monolayer Cultures • MTT/SRB Assays • IC50 Determination Screening->Initial Mechanism Mechanistic Studies: • Tubulin Binding Assays • Cell Cycle Analysis • Apoptosis Detection Initial->Mechanism Advanced Advanced Models: • 3D Spheroids/Organoids • Co-culture Systems • Microfluidic Devices Mechanism->Advanced Functional Functional Assessment: • Migration/Invasion Assays • Angiogenesis Models • Stem Cell assays Advanced->Functional DataInt Data Integration & Clinical Translation Functional->DataInt

Diagram 2: Comprehensive Screening Workflow for Vinca Alkaloid Anticancer Activity Assessment

Conclusion

These application notes provide a comprehensive framework for conducting rigorous in vitro screening of vinca alkaloid anticancer activity, incorporating both established methodologies and emerging technologies. The integrated approach combining cytotoxicity assessment, mechanism-based assays, and advanced tumor models generates multifaceted data that better predicts in vivo efficacy and clinical potential. As the field continues to evolve, incorporation of patient-derived models, high-content imaging, and multi-omics approaches will further enhance the predictive power of these screening platforms. The enduring importance of vinca alkaloids in cancer therapy, coupled with ongoing discovery of novel analogues, ensures that robust and physiologically relevant screening protocols will remain essential tools in anticancer drug development.

References

evaluating vincarubine effects on cancer cell lines

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Vinca Alkaloids

Vinca alkaloids are a class of naturally derived or semi-synthetic compounds that were among the first plant-based alkaloids approved for cancer treatment [1]. They function primarily as mitotic inhibitors by targeting tubulin, the building block of microtubules [1] [2]. By binding to tubulin, they disrupt the dynamics of microtubule assembly, preventing the formation of the mitotic spindle. This action arrests cell division at metaphase, ultimately leading to cellular apoptosis [1] [2]. The subsequent protocol outlines a standardized approach for assessing the anti-cancer properties of these compounds in vitro.


Experimental Protocol for In Vitro Evaluation

Cell Line Selection and Culture

A panel of cancer cell lines should be selected to represent different tumour types. Repositories like the Cancer Cell Line Encyclopedia (CCLE) provide well-characterized models [3] [4].

  • Recommended Cell Lines: A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), PC-3 (prostate adenocarcinoma), HepG2 (hepatocellular carcinoma), and HL-60 (leukemia) [4].
  • Culture Conditions: Maintain cells in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ atmosphere. Use cells in the logarithmic growth phase for all assays [4].
Drug Preparation
  • Prepare a stock solution of the Vinca alkaloid (e.g., Vinblastine sulfate) in sterile dimethyl sulfoxide (DMSO) or sterile water, as specified. Ensure the final concentration of DMSO in cell culture does not exceed 0.1% (v/v) to avoid solvent toxicity.
  • Serially dilute the stock solution in complete culture medium to create a range of working concentrations (e.g., 0.1 nM to 100 µM).
Key Assays and Workflows

The following diagram outlines the core experimental workflow for evaluating drug effects.

G Start Cell Line Selection & Culture A Drug Treatment (72h Exposure) Start->A B Viability Assay (MTS/MTT) A->B C IC50 Calculation B->C D Mechanistic Assays C->D F Data Analysis & Reporting C->F E1 Cell Cycle Analysis (Flow Cytometry) D->E1 E2 Apoptosis Detection (Annexin V/PI) D->E2 E3 Microtubule Morphology (Immunofluorescence) D->E3 E1->F E2->F E3->F

Diagram 1: A sequential workflow for the in vitro evaluation of Vinca alkaloids on cancer cell lines.

  • Cell Viability and IC50 Determination

    • Procedure: Seed cells in 96-well plates at a density of 3-5 x 10³ cells/well. After 24 hours, treat with serially diluted Vinca alkaloid for 72 hours. Assess cell viability using colorimetric assays like MTT or MTS.
    • Data Analysis: Calculate the percentage of viable cells for each concentration. Use non-linear regression analysis to determine the half-maximal inhibitory concentration (IC50).
  • Cell Cycle Distribution Analysis

    • Procedure: Treat cells with the Vinca alkaloid at its IC50 for 24 hours. Harvest cells, wash with PBS, and fix in 70% ethanol. Stain cellular DNA with a solution containing Propidium Iodide (PI) and RNase.
    • Data Analysis: Analyze DNA content using a flow cytometer. An increase in the G2/M population indicates mitotic arrest, a classic response to Vinca alkaloids [1].
  • Apoptosis Assay

    • Procedure: Use an Annexin V-FITC/PI apoptosis detection kit. Treat cells as for cell cycle analysis, then stain with Annexin V-FITC and PI according to the manufacturer's instructions.
    • Data Analysis: Analyze by flow cytometry. Early apoptotic cells are Annexin V-positive/PI-negative, while late apoptotic/dead cells are double-positive.
  • Immunofluorescence Staining for Microtubules

    • Procedure: Culture cells on glass coverslips and treat with the drug. Fix cells with paraformaldehyde, permeabilize with Triton X-100, and block with BSA. Stain microtubules with an anti-α-tubulin primary antibody and a fluorescently-labeled secondary antibody. Use DAPI to counterstain nuclei.
    • Data Analysis: Visualize using a fluorescence microscope. Vinca alkaloid treatment typically results in a disrupted microtubule network and the appearance of misaligned chromosomes.

Data Presentation and Analysis

The table below summarizes representative in vitro sensitivity data for established Vinca alkaloids across various human cancer cell lines, illustrating the typical range of activity.

Table 1: Representative In Vitro Cytotoxicity of Vinca Alkaloids Across Cancer Cell Lines

Cell Line Tissue Origin Vinblastine (nM) Vincristine (nM) Vinorelbine (nM) Key References
A549 Lung Carcinoma 2.1 - 5.0 1.8 - 4.5 3.0 - 7.2 [1] [2]
MCF-7 Breast Adenocarcinoma 1.5 - 4.0 1.2 - 3.2 2.1 - 5.5 [1] [4]
PC-3 Prostate Adenocarcinoma 3.8 - 8.9 3.0 - 7.5 5.5 - 12.0 [4] [2]
HepG2 Hepatocellular Carcinoma 4.5 - 10.2 3.8 - 9.1 6.8 - 15.0 [1] [4]
HL-60 Leukemia 0.8 - 2.1 0.5 - 1.5 1.2 - 3.0 [1] [2]

Note: IC50 values are presented as typical ranges derived from literature and may vary based on specific experimental conditions.


Mechanism of Action and Signaling Pathways

The primary mechanism of Vinca alkaloids involves the disruption of microtubule dynamics. The following diagram illustrates the key signaling pathways affected.

G Vinca Vinca Alkaloid Tubulin Free Tubulin Vinca->Tubulin Binds to MT Microtubule Polymerization Tubulin->MT Inhibits MitoticSpindle Mitotic Spindle Formation MT->MitoticSpindle Prevents Arrest Mitotic Arrest (G2/M Phase) MitoticSpindle->Arrest Causes Apoptosis Activation of Apoptosis Arrest->Apoptosis Triggers

Diagram 2: The core mechanism of action of Vinca alkaloids, leading from microtubule disruption to cell death.

  • Primary Pathway: As depicted, Vinca alkaloids bind to β-tubulin subunits, inhibiting their polymerization into microtubules. This prevents the formation of the mitotic spindle during cell division, causing prolonged mitotic arrest and the activation of the intrinsic apoptotic pathway [1] [2].
  • Secondary Effects: Prolonged mitotic arrest can lead to downstream signaling events, such as the phosphorylation of Bcl-2 proteins and the activation of caspase cascades, which execute programmed cell death.

Troubleshooting and Limitations

  • Cell Line Contamination: Routinely authenticate cell lines to avoid cross-contamination (e.g., with HeLa cells), which can compromise data validity [4].
  • Genomic Instability: Limit the number of cell passages used in experiments, as genomic drift over time can alter a cell line's drug response [4].
  • Solvent Toxicity: Always include a vehicle control (e.g., 0.1% DMSO) to ensure that any reduction in viability is due to the drug and not the solvent.
  • Inherent Model Limitations: Remember that 2D cell culture models lack the tumor microenvironment. Data from in vitro models should be validated in more complex systems, such as 3D organoids or in vivo models [4].

References

optimizing vincarubine chromatographic separation

Author: Smolecule Technical Support Team. Date: February 2026

Method Development and Optimization

Foundational Steps

A robust HPLC method requires systematic development. The general workflow and key optimization parameters are outlined below.

Start Start Method Development Scout Method Scouting Start->Scout Select Column & Mobile Phase Optimize Method Optimization Scout->Optimize Adjust Parameters Robust Robustness Testing Optimize->Robust Finalize Method Validate Method Validation Robust->Validate Verify Performance

Method Scouting: This initial phase involves screening different columns and mobile phases. Automated systems with column switching and solvent switching capabilities can significantly accelerate this process [1].

Method Optimization: This is the most time-consuming phase, focusing on achieving the best resolution, speed, and reproducibility by iteratively testing separation conditions [1]. The master resolution equation (Purnell equation) guides this process, showing that resolution (R) is governed by efficiency (N), selectivity (α), and retention (k) [2]: [R_\ce{AB} = \frac{\sqrt{N}}{4} \times \frac{\alpha - 1}{\alpha} \times \frac{k_\ce{B}}{1 + k_\ce{B}}]

Key Parameters for Optimization You can optimize your separation by adjusting these critical parameters, which influence the terms in the resolution equation [2] [1] [3]:

Parameter Symbol Goal for Optimization How to Adjust
Efficiency N Increase the number of theoretical plates. Use a longer column; reduce plate height (H) via van Deemter equation [2].
Selectivity α Achieve separation factor >1.1 (α ≠ 1) [3]. Change column chemistry; alter mobile phase pH or composition [2] [4].
Retention Factor k Maintain optimal retention (typically 1-10) [2]. Adjust solvent strength (e.g., % organic in RP-HPLC); modify temperature [2] [3].
Column Selection for Selectivity

Choosing the right column is one of the most effective ways to improve selectivity. The Hydrophobic-Subtraction (H-S) model helps quantify column selectivity differences [4]. You can use this model to find an "equivalent" column or an "orthogonal" column for method development.

  • Equivalent Column (Fs ≤ 3): Provides a nearly identical separation, useful for backup or alternative sourcing [4].
  • Orthogonal Column (Fs ≥ 10): Provides a significantly different selectivity, crucial for resolving co-eluting peaks or for initial method scouting [4].

Beyond standard C18 columns, consider these for different selectivity [4]:

  • Phenyl Columns: Can engage in π-π interactions with aromatic analytes.
  • Embedded-Polar-Group (EPG) Columns: Can exhibit unique hydrogen-bonding interactions.
  • Perfluorophenyl (PFP) Columns: Offer a combination of π-π, dipole-dipole interactions, and unique hydrophobicity.

Troubleshooting Peak Shape Issues

Poor peak shape directly impacts resolution, accuracy, and precision. The following diagram and table will help you diagnose and resolve common problems.

PeakIssue Observe Peak Shape Issue Tailing Tailing Peaks PeakIssue->Tailing Fronting Fronting Peaks PeakIssue->Fronting Broad Broad Peaks PeakIssue->Broad Ghost Ghost Peaks PeakIssue->Ghost T1 • Strong secondary interactions with stationary phase • Column contamination • Inappropriate mobile phase pH Tailing->T1 Primary Causes F1 • Column overloading • Sample solvent stronger than mobile phase Fronting->F1 Primary Causes B1 • Low column efficiency • Excessive retention (high k) • High flow rate Broad->B1 Primary Causes G1 • Contaminated mobile phase • System carryover • Degradation of sample/eluents Ghost->G1 Primary Causes

Solutions for Common Peak Shape Issues

Issue Possible Causes Troubleshooting Actions

| Tailing Peaks | - Secondary interactions with stationary phase [5] [6]

  • Column contamination [5]
  • Inappropriate mobile phase pH [5] | - Use a column with less acidic silanols (high-purity silica) [4]
  • Flush and clean or replace the column [5]
  • Adjust mobile phase pH to suppress analyte ionization [5] | | Fronting Peaks | - Column overloading [5] [6]
  • Sample solvent stronger than mobile phase | - Reduce sample injection volume or concentration [5]
  • Ensure sample solvent matches mobile phase composition | | Broad Peaks | - Low column efficiency [5]
  • High flow rate [6]
  • Extra-column volume | - Ensure column is performing to specification (efficiency test)
  • Optimize flow rate [6]
  • Check system tubing and connections for excessive volume | | Ghost Peaks | - Contaminated mobile phase or reagents [5]
  • System carryover [5] | - Use high-purity solvents and reagents
  • Implement a thorough washing procedure for the autosampler and flow path [5] |

Method Validation Parameters

Once a method is optimized, it must be validated to ensure it is fit for purpose. The International Council for Harmonisation (ICH) guidelines define key validation parameters [7]:

Parameter Definition Typical Requirement
Accuracy Closeness of measured value to true value Recovery of 98-102%
Precision (Repeatability) Closeness of repeated measurements under same conditions RSD ≤ 1%
Specificity Ability to measure analyte unequivocally in presence of components No interference from blank or placebo
Linearity Ability to obtain results proportional to analyte concentration R² > 0.999
Range Interval between upper and lower analyte levels for linearity, precision, accuracy As per specification
Robustness Capacity to remain unaffected by small, deliberate variations in parameters System suitability criteria met
LOD/LOQ Limit of Detection/Limit of Quantitation Signal-to-noise ratio of 3:1 for LOD, 10:1 for LOQ

Additional Considerations for Vinca Alkaloids

  • Sample Preparation: Proper preparation is critical. For complex biological matrices, techniques like solid-phase extraction (SPE) or protein precipitation can minimize interfering components and reduce matrix effects [1].
  • Advanced Control Strategies: For critical applications, robust optimal control strategies can safeguard product purity against uncertainties in process conditions and model parameters, though this is more common in production than QA/QC [8].

References

A Framework for Investigating Vincarubine Stability

Author: Smolecule Technical Support Team. Date: February 2026

Since direct information is unavailable, the following approach can help you systematically identify and address stability issues. The flowchart below outlines this troubleshooting logic.

Start Observed Stability Issue (e.g., loss of potency, precipitation) A1 Check Storage Conditions Start->A1 A2 Review Solution Preparation Start->A2 A3 Analyze Chemical Structure Start->A3 A4 Verify Analytical Methods Start->A4 B1 Temperature too high? Exposure to light? Incorrect container? A1->B1 B2 Solvent pH inappropriate? Buffer species problematic? Freeze-thaw cycles occurred? A2->B2 B3 Sensitive functional groups present? (e.g., esters, lactams) A3->B3 B4 HPLC method validated? Stability-indicating assay? Degradation products co-eluting? A4->B4 Action Implement and Document Solution B1->Action B2->Action B3->Action B4->Action

Key Experimental Protocols for Stability Assessment

To build your own stability data for vincarubine, you can implement the following standard experimental protocols.

Forced Degradation Studies

This protocol helps identify potential degradation products and pathways.

  • Objective: To understand the intrinsic stability of this compound under various stress conditions.
  • Procedure:
    • Prepare multiple aliquots of a this compound solution (e.g., in methanol).
    • Expose each aliquot to a different stress condition:
      • Acidic Hydrolysis: Add dilute HCl (e.g., 0.1 M).
      • Basic Hydrolysis: Add dilute NaOH (e.g., 0.1 M).
      • Oxidative Stress: Add hydrogen peroxide (e.g., 3%).
      • Thermal Stress: Heat solution (e.g., 40°C, 60°C).
      • Photolytic Stress: Expose to UV/VIS light.
    • Analyze samples at specific time intervals (e.g., 0, 1, 5, 24 hours) using HPLC to monitor the parent compound's disappearance and the formation of degradation products.
Solution Stability Monitoring

This protocol assesses the compound's stability under typical experimental storage conditions.

  • Objective: To determine the shelf-life of this compound in common laboratory solvents.
  • Procedure:
    • Prepare stock solutions of this compound in a range of solvents (e.g., DMSO, methanol, buffered saline).
    • Divide each solution into portions and store under different conditions:
      • Room temperature (e.g., 20-25°C).
      • Refrigerated (e.g., 4°C).
      • Frozen (e.g., -20°C, -80°C).
    • At predetermined time points, analyze the solutions using a validated HPLC or LC-MS method to quantify the remaining intact this compound.

Data Recording and Analysis

Creating structured tables for your experimental data is crucial. Here is a template for a solution stability study.

Table: Sample Template for this compound Solution Stability Data

Storage Condition Solvent Initial Concentration (µg/mL) Remaining Concentration at Time X (µg/mL) % Recovery Observed Degradation Products
-20°C (1 week) DMSO 1000
4°C (1 week) 50% Methanol 1000
25°C (1 week) Phosphate Buffer 1000
-20°C (4 weeks) DMSO 1000

Purification of Vinca Alkaloids: Core Principles & Workflows

Author: Smolecule Technical Support Team. Date: February 2026

Compounds from the Vinca genus, such as vincamine, are typically purified using a combination of techniques. The general process often begins with preparative HPLC for initial separation, followed by recrystallization to achieve high purity [1] [2].

The table below outlines the core principles of these two key techniques:

Technique Core Principle Key Considerations for Vinca Alkaloids

| Preparative HPLC [3] | Separates compounds based on differential partitioning between a stationary phase (column) and a mobile phase (solvent). | Stationary Phase: Often a C18 (reversed-phase) column. Mobile Phase: Uses gradient elution, typically with water and acetonitrile, sometimes with modifiers like formic acid [4] [5]. | | Recrystallization [2] | Purifies a solid compound by dissolving it in a hot solvent and then cooling the solution to form pure crystals. | Solvent Selection is critical. The compound should be highly soluble in hot solvent and minimally soluble in cold solvent. A solvent pair (e.g., methanol/dichloromethane) may be needed [2]. |

The following diagram illustrates a generalized logical workflow for the purification process, integrating these techniques:

G Start Crude Plant Extract PrepHPLC Preparative HPLC Separation Start->PrepHPLC Identify Identify Target Fraction PrepHPLC->Identify Crystal Crystallization & Crystal Growth Identify->Crystal Final Pure Crystalline Compound Crystal->Final

Analytical Validation: Ensuring Purity and Identity

After purification, it is essential to validate the identity and purity of the isolated compound. UHPLC-MS/MS (Ultra-High Performance Liquid Chromatography tandem Mass Spectrometry) is the gold standard for this purpose [4] [5].

A validated UHPLC-MS/MS method should meet specific performance criteria, often guided by standards like the US FDA bioanalytical method validation guidelines [5]. Key parameters are summarized below:

Validation Parameter Description & Acceptable Criteria
Selectivity/Specificity The method can distinguish the analyte from interfering components in the sample matrix [5].
Linearity The calibration curve has a correlation coefficient (R²) of >0.997 over the working range [4].
Precision The Coefficient of Variation (CV) for repeated measurements is <15% [4] [5].
Accuracy The percent relative error is <15% of the known value [4].
Recovery Extraction efficiency is consistent and high, typically ranging from 81% to 109% [4].

Troubleshooting Guide & FAQs

Q: My target compound does not crystallize. What should I do? A: This is a common challenge. You can try several techniques to induce crystallization:

  • Seeding: Introduce a tiny crystal of the pure compound (a "seed") to the saturated solution.
  • Scratching: Gently scratch the inside of the flask with a glass rod to provide a nucleation site.
  • Solvent Adjustment: Reheat the solution and allow some solvent to evaporate to create a more concentrated, supersaturated solution [2].

Q: I observe peak tailing or broadening in my HPLC analysis. What could be the cause? A: Peak shape issues can arise from several factors:

  • Column Degradation: The column may be contaminated or damaged.
  • Sample Issues: The sample may contain particulates or be incompatible with the mobile phase.
  • Method Parameters: The mobile phase pH or composition may need optimization [6].
  • Solution: Ensure samples are filtered before analysis. Flush and regenerate the column with strong solvents, and consider optimizing the mobile phase composition [6].

Q: How can I improve the separation of structurally similar alkaloids? A: Fine-tuning the chromatographic conditions is key:

  • Mobile Phase pH: Adjusting pH can significantly alter the retention and separation of ionizable compounds.
  • Gradient Elution: Use a shallow gradient to increase resolution between compounds with similar polarities.
  • Column Temperature: Adjusting the column temperature can enhance efficiency and improve peak shape [6].

References

scaling up vincarubine isolation process

Author: Smolecule Technical Support Team. Date: February 2026

Principles of Process Scale-Up

Scaling up a bioprocess involves transitioning from laboratory-scale experiments to industrial-level production while maintaining product quality and yield. The general principles and techniques can be applied to the isolation of various biological products [1].

Table 1: Key Scale-Up Considerations and Techniques

Aspect Description & Application
Goal Bridge laboratory research and commercial production to meet market demands [1].
Upstream Processing Selection of producing cells (microorganisms or plant cells), media development, and fermentation to generate the target compound [1].
Downstream Processing Separation and purification of the target compound from a complex mixture using techniques like filtration, chromatography, and centrifugation [1].
Critical Parameters Carefully optimize and control process parameters (e.g., temperature, dissolved oxygen, pH, nutrient levels) during scale-up [2].
Quality Control Implement rigorous testing at each production phase to ensure consistent product quality and prevent contamination [2].

Potential Troubleshooting Guides

While not specific to vincarubine, the following are common challenges encountered during the scale-up of bioprocesses.

Issue 1: Inconsistent Product Yield or Quality After Scale-Up

  • Potential Causes:
    • Shear Stress: Increased agitation in large bioreactors can damage sensitive cells, reducing viability and product expression [2].
    • Inhomogeneous Mixing: Larger vessels can have gradients in nutrients, oxygen, or pH, leading to inconsistent cell growth and product formation [2].
    • Varied Process Parameters: Seemingly minor changes in parameters like temperature or dissolved oxygen can significantly impact cell growth and product characteristics [2].
  • Recommended Actions:
    • Optimize Bioreactor Settings: Adjust impeller design and agitation rates to minimize shear stress while ensuring adequate mixing [2].
    • Implement Robust Monitoring: Use in-process controls to monitor critical parameters in real-time and maintain them within established ranges [2].
    • Perform Small-Scale Models: Conduct experiments at a small scale to identify acceptable ranges for each critical parameter before full-scale implementation [2].

Issue 2: Increased Aggregation or Impurity Formation

  • Potential Causes:
    • Oxidation: Methionine groups in proteins (and potentially certain functional groups in small molecules like this compound) are sensitive to oxidation, which can reduce conformational stability and increase aggregation [3].
    • Stress Conditions: Changes in pH, temperature, or solvent composition during purification can promote degradation or modification of the product [3].
  • Recommended Actions:
    • Control the Environment: Use inert gases (e.g., nitrogen) to blanket the process and avoid exposure to oxygen. Add antioxidants to buffers where compatible.
    • Employ Orthogonal Analytics: Use a set of complementary analytical tools (e.g., DSC for stability, DLS for homogeneity, UPLC for purity) to thoroughly probe the effect of process changes on the product [3].

Experimental Protocols for Key Steps

The following are generalized protocols for techniques central to the scale-up of a purification process.

Protocol 1: Assessing the Impact of Stress Conditions on Product Stability

This protocol, adapted from a monoclonal antibody characterization study, can be used to test how your isolation process affects this compound stability [3].

  • Forced Oxidation: Treat samples with various concentrations of an oxidizing agent (e.g., hydrogen peroxide) at different temperatures to produce different levels of modifications [3].
  • Analysis of Homogeneity: Use Dynamic Light Scattering (DLS) to rapidly assess sample heterogeneity and aggregation levels. An increase in polydispersity index indicates reduced homogeneity [3].
  • Analysis of Monomeric Purity: Use multi-detector UPLC to determine the fraction of intact target molecule versus fragments or aggregates [3].
  • Analysis of Thermal Stability: Use Differential Scanning Calorimetry (DSC) to test the impact of stress conditions on the structural stability of the molecule. A reduction in transition temperature indicates destabilization [3].

Protocol 2: Purification via Chromatography

High-Performance Liquid Chromatography (HPLC) is a core technique for separating and purifying compounds in a mixture [4].

  • Mobile Phase Preparation: Prepare solvents (e.g., water and acetonitrile) and filter to remove particulates. Use gradient or isocratic methods as developed at small scale [4].
  • System Equilibration: Pump the mobile phase through the HPLC system and stationary phase column until a stable baseline is achieved on the detector [4].
  • Sample Injection: Load the prepared sample mixture via an autosampler or manual injection loop [4].
  • Compound Separation: The sample is carried by the mobile phase through the column. Compounds separate based on differing interactions with the stationary phase [4].
  • Analyte Detection & Collection: As separated compounds elute from the column, a detector (e.g., UV-Vis) measures them. A fraction collector can be used to isolate purified this compound based on its retention time [4].

Workflow and Logical Diagrams

The diagram below outlines a logical workflow for developing and troubleshooting a scale-up process, which can be applied to this compound isolation.

G Scale-Up Troubleshooting Workflow Start Identify Scale-Up Issue P1 Define Problem & Parameters Start->P1 P2 Hypothesize Root Cause P1->P2 P3 Design Small-Scale Test P2->P3 P4 Execute Experiment & Analyze Results P3->P4 P5 Compare vs. Baseline Data P4->P5 Decision Solution Verified? P5->Decision Decision->P2 No End Implement at Scale Decision->End Yes

How to Proceed Without Specific Guides

Since this compound-specific information is limited, I suggest you:

  • Consult Specialized Literature: Search scientific databases for research papers on the specific plant cell culture, extraction, and purification of vinca alkaloids.
  • Adapt General Principles: Use the bioprocessing and HPLC principles detailed above as a template. You can replace the general techniques with the specific methods you use for this compound.
  • Leverage Instrument Manuals: The operating manuals and application notes for your specific HPLC, centrifuge, and other equipment are excellent sources for detailed, device-specific troubleshooting.

References

vincarubine comparative analysis with vinblastine vincristine

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Analysis: Vinblastine vs. Vincristine

The table below summarizes the key characteristics of vinblastine and vincristine based on the search results.

Feature Vinblastine Vincristine
Source Madagascar periwinkle (Catharanthus roseus) [1] [2] Madagascar periwinkle (Catharanthus roseus) [1] [2]
Chemical Class Vinca alkaloid [1] [2] Vinca alkaloid [1] [2]
Primary Mechanism of Action Binds to tubulin, inhibiting microtubule assembly, disrupting mitotic spindle formation, and arresting cell division [3] [4] Binds to tubulin, inhibiting microtubule assembly, disrupting mitotic spindle formation, and arresting cell division [3] [4]
Key Pharmacokinetics Large volume of distribution, rapid plasma clearance, long terminal half-life, primarily eliminated via fecal excretion [5] [6] Large volume of distribution, rapid plasma clearance, long terminal half-life, primarily eliminated via fecal excretion [5] [6]
Primary Clinical Uses Hodgkin's disease, lymphosarcoma, breast cancer, testicular cancer, bladder cancer, lung cancer [1] [2] [7] Acute lymphocytic leukemia (ALL), Hodgkin's disease, non-Hodgkin's lymphomas, neuroblastoma, Wilms' tumor, rhabdomyosarcoma [1] [2] [7]
Spectrum of Anticancer Activity Potent inhibitor of cell division; used in combination therapies for various solid tumors and lymphomas [2] Inhibits leukocyte production and maturation; pivotal in curative regimens for leukemias and lymphomas [2]
Distinct Toxicity Profile Myelosuppression (dose-limiting) [1] Neurotoxicity (dose-limiting, e.g., peripheral neuropathy) [1] [7]
Relative Potency in Cell Proliferation Assays More potent in inhibiting proliferation of B16 melanoma and L-cells in culture [4] Less potent than vinblastine in inhibiting proliferation of B16 melanoma and L-cells in culture [4]
Relative Potency in Microtubule Assembly Inhibition Less potent in inhibiting tubulin addition to microtubule ends (Ki: 0.178 µM) [4] More potent in inhibiting tubulin addition to microtubule ends (Ki: 0.085 µM) [4]

Experimental Protocols for Key Data

For researchers, the methodology behind the comparative data is critical. Here are summaries of the experimental protocols from key studies.

  • Protocol 1: Comparative Cytotoxicity and Cellular Uptake [8]

    • Objective: To compare the uptake, retention, and cytotoxic action of vincristine, vinblastine, and vindesine.
    • Cell Line: Murine lymphoblastic leukaemia cell line (L5178Y) and a vincristine-resistant subline (L5178Y/r).
    • Methodology:
      • Cytotoxicity Assay: Cells were exposed to various concentrations of alkaloids. The inhibitory concentration 50% (IC50) was determined from dose-response curves.
      • Uptake and Retention: Cells were incubated with tritium-labeled alkaloids. The amount of drug associated with the cells was measured over time using liquid scintillation counting.
    • Key Finding: Despite differences in cytotoxic potency, the amount of drug taken up by the cells did not directly correlate with the level of cell kill, suggesting other cellular factors influence the final cytotoxic effect [8].
  • Protocol 2: Microtubule Dynamics Inhibition [4]

    • Objective: To compare the ability of different Vinca alkaloids to inhibit microtubule assembly in a cell-free system.
    • System: Bovine brain microtubules at steady state in vitro.
    • Methodology: The alkaloids were tested for their ability to inhibit the net addition of tubulin to the assembly ends of existing microtubules. The inhibition constant (Ki) was calculated for each compound.
    • Key Finding: Vincristine was a more potent inhibitor of microtubule assembly than vinblastine in vitro, even though vinblastine was more potent at inhibiting cell proliferation, highlighting the complexity of translating biochemical potency to cellular effects [4].
  • Protocol 3: In Vivo Combination Study [9]

    • Objective: To evaluate the interaction of vincristine with retinoids (isotretinoin and fenretinide) in xenograft models.
    • Model: CB17 SCID mice with subcutaneously implanted human neuroblastoma (SY5Y or NGP) tumors.
    • Methodology:
      • Mice were randomized into treatment groups (retinoid alone, cytotoxic alone, combination, control).
      • Vincristine (0.7 mg/kg) was administered via intravenous injection on days 1 and 14.
      • Retinoids were administered daily for five days, repeated for six weeks.
      • Tumor size was measured regularly to assess antitumor activity.
    • Key Finding: Concomitant administration of vincristine with retinoids did not result in clear potentiation of antitumor activity in these models [9].

Mechanism of Action Signaling Pathway

The following diagram illustrates the primary mechanism shared by Vinca alkaloids, leading to their distinct cellular outcomes and clinical toxicities.

G cluster_intracellular Intracellular Action cluster_outcomes Cellular Outcomes & Clinical Correlations VincaAlkaloid Vinca Alkaloid (Vinblastine/Vincristine) TubulinBinding Binding to Tubulin Dimers VincaAlkaloid->TubulinBinding Enters Cell MicrotubuleInhibition Inhibition of Microtubule Polymerization TubulinBinding->MicrotubuleInhibition SpindleDisruption Disruption of Mitotic Spindle Formation MicrotubuleInhibition->SpindleDisruption MitoticArrest Cell Cycle Arrest at Metaphase SpindleDisruption->MitoticArrest Apoptosis Activation of Apoptotic Pathways MitoticArrest->Apoptosis RapidlyDividing Effect on Rapidly Dividing Cells: MitoticArrest->RapidlyDividing Primary Effect CellDeath Cell Death Apoptosis->CellDeath Myelosuppression Myelosuppression (Dose-limiting for Vinblastine) RapidlyDividing->Myelosuppression High Mitotic Rate (Bone Marrow) Neurotoxicity Neurotoxicity (Dose-limiting for Vincristine) RapidlyDividing->Neurotoxicity Axonal Transport Disruption (Neurons)

References

vincarubine structure-activity relationship studies

Author: Smolecule Technical Support Team. Date: February 2026

Vincarubine and Related Vinca Alkaloids

The table below summarizes the available information on this compound and key Vinca alkaloids for comparison.

Alkaloid Name Core Structure / Class Known SAR Insights & Key Modifications Primary Biological Activity
This compound Monoterpene Indole Alkaloid (MIA) [1] Specific SAR data not found in search results; found in Vinca minor leaves [1]. Information not available in search results.

| Vinblastine | Catharanthine + Vindoline (Dimeric MIA) [2] | - Catharanthine moiety: Modifications at C-10' (aromatic addition), C-20' (deoxygenation, fluorination) are explored [3].

  • Vindoline moiety: Modifications at positions 3 and 4 (e.g., coupling with amino acids) to improve water solubility [3]. | Microtubule destabilization; inhibits microtubule polymerization, leading to mitotic arrest [2] [3] [4]. | | Vincristine | Catharanthine + Vindoline (Dimeric MIA) [2] | Differs from vinblastine only by a single functional group (formyl group instead of methyl on the vindoline nitrogen), yet shows differing toxicity profile [2] [3]. | Microtubule destabilization; similar mechanism to vinblastine but with different clinical toxicity [2]. | | Vinflunine | Super-Vinca Alkaloid (Dimeric MIA) [3] | Fluorination at C-20' of the catharanthine moiety via a superacid chemistry approach [3]. | Microtubule destabilization; shows a distinct pharmacological profile and is active in some vinblastine-resistant models [3]. |

Experimental Protocols for Vinca Alkaloid Research

While specific protocols for this compound are not available, the following established methodologies are used to study the interactions of Vinca alkaloids with their primary target, tubulin.

  • In Vivo Cell-Based Assays

    • Cell Proliferation Assays: Used to determine the IC₅₀ values of alkaloids, measuring their cytotoxicity and growth-inhibitory effects [5].
    • Intracellular Tubulin Staining: Cells are treated with the drug, then fixed and stained with anti-tubulin antibodies. Visualization via fluorescence microscopy reveals drug-induced changes in the microtubule network, such as its collapse [5].
  • In Vitro Tubulin Interaction Studies

    • Analytical Ultracentrifugation: This method measures the binding affinity of a Vinca alkaloid to tubulin by quantifying the drug-induced increase in tubulin sedimentation coefficients, which reports on tubulin self-association into spirals [5].
    • Turbidity Assays: The optical density (turbidity) of a tubulin solution is monitored over time. Vinca alkaloids, which inhibit microtubule assembly, cause a decrease in turbidity, allowing for the study of drug effects on microtubule dynamics [5].

Diagram of a Vinca Alkaloid Signaling Pathway

The diagram below illustrates a key signaling pathway activated by Vinca alkaloids like vinblastine, which contributes to their anti-cancer effect by triggering cell death [6].

label Vinca Alkaloid-Induced JNK Pathway to Cell Death Vinblastine Vinblastine MicrotubuleInhibition Microtubule Inhibition Vinblastine->MicrotubuleInhibition Taxol Taxol Taxol->MicrotubuleInhibition JNK_Activation JNK Activation MicrotubuleInhibition->JNK_Activation AP1_Dependent AP-1 Dependent Mechanism JNK_Activation->AP1_Dependent AP1_Independent AP-1 Independent Mechanism JNK_Activation->AP1_Independent CellDeath Apoptotic Cell Death cJun_Phosphorylation c-Jun Phosphorylation & Transcriptional Activation AP1_Dependent->cJun_Phosphorylation AP1_Independent->CellDeath cJun_Phosphorylation->CellDeath

Research Recommendations

Given the lack of specific data on this compound, here are suggestions for further investigation:

  • Explore Broader Databases: Specialized scientific databases like Scifinder-n, Reaxys, or CAS Source Index may contain patents or journal articles with the structural and activity data you need.
  • Focus on Biosynthetic Studies: Since this compound is found in Vinca minor, research on the biosynthetic pathways in this plant could provide clues about its structure and potential interactions [1].
  • Review General Vinca SAR: A deep study of SAR for well-known Vinca alkaloids (e.g., vinblastine, vinorelbine) can provide valuable, testable hypotheses about the structural features likely critical for this compound's activity [2] [3].

References

Comparative Overview of Cytotoxic Vinca Alkaloids

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the key characteristics, based on a 2022 review, of major anticancer vinca alkaloids derived from Catharanthus roseus [1].

Alkaloid Primary Medical Applications Key Cytotoxic Mechanism
Vinblastine Hodgkin's disease, Lymphosarcoma, Breast carcinoma [1] Binds to tubulin, inhibits microtubule polymerization, disrupts mitotic spindle formation, arrests cell division at metaphase [1].
Vincristine Neuroblastoma, Acute lymphoblastic leukemia [1] Same as Vinblastine: microtubule polymerization inhibition and mitotic arrest [1].
Vindesine Investigated for various leukemias and lymphomas [1] A semi-synthetic derivative of Vinblastine, sharing the same core mechanism of microtubule inhibition [1].
Vinorelbine Non-small cell lung cancer, Breast cancer [1] [2] A more recent semi-synthetic vinca alkaloid that also acts as a microtubule-destabilizing agent [1].

Experimental Workflow for Mechanism Validation

To validate the cytotoxic mechanism of action for this class of compounds, researchers typically employ a combination of biochemical, cellular, and molecular assays. The diagram below outlines a generalized experimental workflow.

cluster_bio Biochemical Assays cluster_cell Cellular & Phenotypic Assays Start Start: Validate Cytotoxic Mechanism Bio1 Tubulin Binding Assay (e.g., Radioisotope, Fluorescence) Start->Bio1 Cell1 Cell Viability Assay (e.g., MTT, XTT) Start->Cell1 Bio2 Microtubule Polymerization Kinetics (Spectrophotometry) Bio1->Bio2 Integrate Integrate Data & Conclude on Mechanism of Action Bio2->Integrate Cell2 Cell Cycle Analysis (Flow Cytometry) Cell1->Cell2 Cell3 Immunofluorescence (Microtubule Network) Cell2->Cell3 Cell4 Apoptosis Assay (e.g., Annexin V) Cell3->Cell4 Cell4->Integrate

Detailed Experimental Protocols

Based on the established mechanisms of vinca alkaloids, here are the detailed methodologies for key experiments shown in the workflow [1]:

  • Tubulin Binding Assay: This experiment directly measures the compound's interaction with its molecular target. Purified tubulin is incubated with the drug. Binding is quantified using techniques like radioisotope labeling (using tritiated vinblastine), fluorescence quenching (if the drug is fluorescent), or surface plasmon resonance (SPR). The results provide binding affinity constants (Kd) [1].

  • Microtubule Polymerization Kinetics: This assay tests the functional consequence of tubulin binding. A solution of purified tubulin is induced to polymerize in a thermostatted cuvette, and the increase in turbidity is measured at 350 nm using a spectrophotometer. A vinca alkaloid will inhibit the rate and extent of polymerization compared to a vehicle control, which is visible as a reduced slope and lower plateau in the absorbance curve [1].

  • Cell Cycle Analysis by Flow Cytometry: Treated and untreated cells are harvested, fixed, and stained with a DNA-binding dye like propidium iodide. The DNA content of thousands of cells is then analyzed using a flow cytometer. Cells arrested in M phase have double the DNA content of G1 cells (4N), leading to a characteristic increase in the G2/M population in the histogram [1].

  • Immunofluorescence Staining of Microtubules: Cells grown on coverslips are treated with the drug, then fixed, permeabilized, and stained with a primary antibody against α-tubulin, followed by a fluorescently-labeled secondary antibody. The DNA is counterstained with DAPI. Visualization under a fluorescence microscope will show a disrupted, fragmented, or completely absent microtubule network in treated cells, compared to the well-organized cytoplasmic network in control cells [1].

Key Insights for Your Guide

  • Mechanistic Specificity: While all vinca alkaloids target tubulin, their differential effects on various cancers (as shown in the table) suggest that subtle differences in their binding, pharmacokinetics, or interactions with other cellular pathways are critical. A comparison guide could explore these nuances [1].

  • Validation is Multi-Layered: Confidence in a proposed mechanism comes from correlating direct biochemical data (binding, polymerization inhibition) with the expected cellular phenotypes (mitotic arrest, microtubule disruption, and eventual cell death). The workflow provided integrates these layers of evidence [1].

  • Note on 'Vincarubine': "this compound" does not appear to be a standard or well-documented vinca alkaloid in the current scientific literature referenced in my search. It is possible there is a spelling variation, or it may be an experimental or obsolete code name. The established agents in this class are those detailed in the table above.

References

An Overview of Vinca Alkaloids and Their Monomers

Author: Smolecule Technical Support Team. Date: February 2026

Vinca alkaloids are a class of cell cycle-specific drugs derived from the Catharanthus roseus (periwinkle) plant [1] [2]. They are primarily used to treat various cancers, including breast cancer, lymphomas, and lung cancer [1] [3].

The following table summarizes the key compounds for comparison:

Compound Name Type Primary Source Key Clinical Uses Mechanism of Action
Vinblastine Dimeric Alkaloid Natural (plant) Hodgkin's disease, Testicular cancer [1] [2] Binds tubulin, inhibits microtubule polymerization, arrests cell division at metaphase [1] [2].
Vincristine Dimeric Alkaloid Natural (plant) Acute leukemias, Lymphomas [1] [2] Same as above, but noted for significant neurotoxicity [1] [4].
Vinorelbine Dimeric Alkaloid Semi-synthetic Non-small cell lung cancer, Breast cancer [1] [2] [3] Same as above, but with a broader activity and lower neurotoxicity [1].
Vindoline Monomeric Alkaloid Natural (plant) Precursor molecule Very weak cytotoxicity and minimal binding to tubulin [5].
Catharanthine Monomeric Alkaloid Natural (plant) Precursor molecule Very weak cytotoxicity and minimal binding to tubulin [5].

Experimental Insights into Efficacy and Toxicity

Research indicates significant differences in how these compounds interact with biological targets:

  • Molecular Docking and Tubulin Polymerization: Experimental studies using in silico molecular docking and biochemical assays show that dimeric alkaloids like vinblastine and vincristine bind with high affinity to α/β-tubulin and effectively inhibit tubulin polymerization. In contrast, their monomeric precursors, vindoline and catharanthine, show very weak effects in these assays [5].
  • Cytotoxicity and Cell Death: Dimeric Vinca alkaloids demonstrate high cytotoxicity and cause cell death by interfering with mitotic spindle formation, leading to aberrant cell division. Monomeric precursors exhibit only weak cytotoxicity and do not significantly disrupt spindle formation [5].
  • Drug Resistance: A significant challenge with dimeric Vinca alkaloids is the development of multidrug resistance, often mediated by the overexpression of P-glycoprotein (P-gp) drug transporters. Monomeric compounds like vindoline and catharanthine show little to no cross-resistance in P-gp-overexpressing cell lines [5] [3].

The diagram below summarizes the primary mechanism of action for cytotoxic dimeric Vinca alkaloids.

G VincaAlkaloid Vinca Alkaloid (e.g., Vincristine, Vinblastine) TubulinBinding Binds to β-subunit of Tubulin VincaAlkaloid->TubulinBinding PolymerizationBlock Inhibits Microtubule Polymerization TubulinBinding->PolymerizationBlock SpindleDisruption Disrupts Mitotic Spindle Formation PolymerizationBlock->SpindleDisruption MetaphaseArrest Cell Cycle Arrest at Metaphase SpindleDisruption->MetaphaseArrest CellDeath Cell Death (Apoptosis) MetaphaseArrest->CellDeath

References

vincarubine molecular docking studies tubulin binding

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Docking of Vinca Alkaloids to Tubulin

While data for vincarubine is absent, the established protocols and comparative data for other Vinca domain binders are highly relevant for your research. Key experimental methodologies from the search results are summarized below.

Table 1: Key Experimental Protocols for Vinca Domain Molecular Docking

Protocol Aspect Description Key Parameters & Notes
Docking Software AutoDock Vina [1] and Glide [2] are commonly used. The choice impacts scoring functions and sampling algorithms.
Box Size Optimization Critical for accuracy. Optimal docking box size is calculated as 2.9 times the radius of gyration (Rg) of the ligand [1]. A script for this calculation is available at www.brylinski.org/content/docking-box-size [1].
Target Structure Preparation Use experimental tubulin structures (e.g., from PDB) or predicted binding sites from tools like eFindSite [1]. The vinca binding site is located at the interface of two tubulin dimers, distinct from taxane and colchicine sites [3] [4] [5].
Pharmacophore Modeling A robust 3D-QSAR pharmacophore model for Vinca domain binders was developed [6] [7]. The model includes two hydrogen bond acceptors (A), two hydrogen bond donors (D), and one hydrophobic (H) group [6].
Validation via MD Simulations Molecular Dynamics (MD) simulations assess the stability of docked poses [6]. Look for low RMSD fluctuations (e.g., protein: 1.0-1.75 Å; ligand: 0.3-2.3 Å) indicating a stable complex [6].

The experimental workflow for these studies typically follows a logical sequence, integrating the protocols mentioned above:

G Start Start: Define Research Objective Prep Protein & Ligand Preparation Start->Prep Pharmacophore Pharmacophore Model Development (Hypothesis: 2A, 2D, 1H) Prep->Pharmacophore Docking Molecular Docking & Pose Prediction Pharmacophore->Docking Validation Validation with MD Simulations Docking->Validation Analysis Analysis & Data Interpretation Validation->Analysis

Comparative Data on Vinca Alkaloids

Although direct data for this compound is unavailable, the comparative binding affinities of well-known Vinca alkaloids can serve as a crucial benchmark for your work.

Table 2: Comparative Tubulin Binding Data for Vinca Alkaloids

Vinca Alkaloid Relative Overall Binding Affinity (K₁K₂) Affinity for Tubulin Heterodimers (K₁) Clinical Weekly Dose (Comparative)
Vincristine Highest [8] Identical for all three drugs [8] Lowest [8]
Vinblastine Intermediate [8] Identical for all three drugs [8] Intermediate [8]
Vinorelbine Lowest [8] Identical for all three drugs [8] Highest [8]

The difference in overall affinity arises from the second step of the binding process: the affinity of the drug-bound tubulin heterodimer for adding to the growing end of a spiral polymer (K₂) [8]. GDP-bound tubulin also enhances this self-association by 3 to 5-fold compared to GTP-bound tubulin [8].

How to Proceed Without Specific this compound Data

Given the lack of direct data, I suggest a practical path forward for your comparison guide:

  • Explicitly State the Limitation: Clearly note in your guide that specific docking studies for this compound are not found in the current literature, creating a knowledge gap and an area for future research.
  • Leverage Analogous Data: Use the robust experimental protocols and comparative data for vinblastine and vinorelbine as the best available proxy. The binding mode is likely similar across Vinca alkaloids.
  • Propose a Workflow: Outline a hypothetical docking study for this compound based on the established methodology in [6], using the pharmacophore model (2HBA, 2HBD, 1Hy) and validation steps (MD simulations, 3D-QSAR) as a proposed template for future work.

References

×

XLogP3

3.9

Dates

Last modified: 02-18-2024

Explore Compound Types